molecular formula C13H14O3 B1325467 Ethyl 4-(cyclopropanecarbonyl)benzoate CAS No. 863769-67-9

Ethyl 4-(cyclopropanecarbonyl)benzoate

Cat. No.: B1325467
CAS No.: 863769-67-9
M. Wt: 218.25 g/mol
InChI Key: XSMZWMTZXKUJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(cyclopropanecarbonyl)benzoate (CAS 863769-67-9) is an organic compound with the molecular formula C13H14O3 and a molecular weight of 218.25 g/mol . This compound features a benzoate ester core linked to a cyclopropanecarbonyl moiety, a structure that is often explored in medicinal and synthetic chemistry for its potential as a building block for more complex molecules. Compounds with similar aromatic ester and carbonyl functional groups are frequently investigated for their biological activities. For instance, research into related benzoate structures has identified derivatives with significant local anesthetic effects, highlighting the potential of this chemical class in pharmaceutical development . Furthermore, the cyclopropanecarbonyl group is a notable substructure found in various active pharmaceutical ingredients, such as certain PARP inhibitors used in oncology research, suggesting its relevance in the design of enzyme inhibitors . As a reagent, it is handled with care; safety information includes the precautionary statements P261, P280, P301+P312, P302+P352, and P305+P351+P338 . This product is intended for research and development purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(cyclopropanecarbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c1-2-16-13(15)11-7-5-10(6-8-11)12(14)9-3-4-9/h5-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMZWMTZXKUJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70642491
Record name Ethyl 4-(cyclopropanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863769-67-9
Record name Ethyl 4-(cyclopropanecarbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70642491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 4-(cyclopropanecarbonyl)benzoate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-(cyclopropanecarbonyl)benzoate

Abstract

This compound, with CAS Number 863769-67-9, is a substituted aromatic ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a para-substituted ethyl benzoate core appended with a cyclopropyl ketone, presents multiple sites for chemical modification, making it a molecule of interest for researchers in materials science and drug discovery. The presence of the strained cyclopropyl ring and the dual carbonyl functionalities (ester and ketone) imparts a unique reactivity profile. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, reactivity, and potential applications, grounded in established chemical principles and data from analogous structures.

Molecular Structure and Physicochemical Properties

The foundational aspect of understanding any chemical entity is a thorough analysis of its structure and the resulting physical properties. These characteristics dictate its behavior in chemical reactions, its solubility, and its interaction with biological systems.

Chemical Structure

This compound possesses a molecular formula of C₁₃H₁₄O₃ and a molecular weight of 218.25 g/mol .[1][2] The structure is characterized by a central benzene ring substituted at the 1- and 4-positions. An ethoxycarbonyl group (ethyl ester) is located at the 1-position, while a cyclopropanecarbonyl group (cyclopropyl ketone) is at the 4-position.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

While specific experimental data for this compound is not extensively published, properties can be inferred from its constituent parts and related molecules like ethyl benzoate.[3][4]

PropertyValue / PredictionSource / Rationale
CAS Number 863769-67-9[1]
Molecular Formula C₁₃H₁₄O₃[1][2]
Molecular Weight 218.25 g/mol [1][2]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solid.Based on ethyl benzoate (colorless liquid).[4][5]
Boiling Point Predicted: >212 °CHigher than ethyl benzoate (212 °C) due to increased molecular weight.[5]
Solubility Predicted: Insoluble in water; soluble in organic solvents (e.g., ethanol, ether, dichloromethane).Similar to ethyl benzoate, which is almost insoluble in water but miscible with organic solvents.[4]

Synthesis and Mechanistic Insights

The most direct and industrially scalable synthesis of this compound is through the Friedel-Crafts acylation of ethyl benzoate. This classic electrophilic aromatic substitution reaction provides a reliable method for introducing the acyl group onto the aromatic ring.[6]

Primary Synthetic Route: Friedel-Crafts Acylation

The reaction involves treating ethyl benzoate with cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6] The ester group of ethyl benzoate is a deactivating, meta-directing group; however, the reaction can be forced to the para position under appropriate conditions, often driven by steric hindrance at the ortho positions.

Detailed Experimental Protocol

This protocol is a representative procedure designed for self-validation through in-process monitoring and final product analysis.

  • Reactor Setup: A three-necked, round-bottom flask is oven-dried and equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler) to maintain an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM). The suspension is cooled to 0 °C in an ice bath.

  • Acyl Chloride Addition: Cyclopropanecarbonyl chloride (1.1 equivalents) is added dropwise to the stirred suspension. The formation of the acylium ion complex is an exothermic process, and the temperature should be maintained near 0 °C.

  • Substrate Addition: Ethyl benzoate (1.0 equivalent) is dissolved in dry DCM and added dropwise to the reaction mixture over 30-60 minutes. The choice to add the substrate to the pre-formed acylium ion complex minimizes side reactions.

  • Reaction Progression: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: The reaction is quenched by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield the final product.

Mechanistic Rationale

The Friedel-Crafts acylation proceeds via a well-established electrophilic aromatic substitution mechanism.

cluster_mechanism Friedel-Crafts Acylation Mechanism A Step 1: Formation of Acylium Ion Cyclopropanecarbonyl chloride reacts with AlCl₃. B An unstable complex forms, which loses AlCl₄⁻. A->B Coordination C Resonance-stabilized acylium ion (electrophile) is generated. B->C Cleavage D Step 2: Electrophilic Attack The π-system of ethyl benzoate attacks the acylium ion. C->D Electrophilic Attack E A resonance-stabilized carbocation (sigma complex) is formed. D->E F Step 3: Deprotonation The AlCl₄⁻ complex acts as a base, removing a proton. E->F Deprotonation G Aromaticity is restored, yielding the final product and regenerating the catalyst. F->G

Caption: Logical workflow of the Friedel-Crafts acylation mechanism.

The causality behind using a strong Lewis acid like AlCl₃ is its ability to polarize the carbon-chlorine bond of the acyl chloride, facilitating the formation of the highly electrophilic acylium ion, which is necessary to overcome the deactivation of the aromatic ring by the ester group.[7][8]

Spectroscopic Characterization

Structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. Below are the predicted data based on the known effects of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted δ (ppm)MultiplicityIntegrationAssignment
Aromatic ~8.1Doublet2HProtons ortho to ketone
Aromatic ~7.9Doublet2HProtons ortho to ester
Ethyl (-OCH₂CH₃) ~4.4Quartet2H-OCH₂-
Cyclopropyl (-CH-) ~2.6Multiplet1HMethine proton
Ethyl (-OCH₂CH₃) ~1.4Triplet3H-CH₃
Cyclopropyl (-CH₂-) ~1.1-1.3Multiplets4HMethylene protons
¹³C NMR Predicted δ (ppm)Assignment
Ketone C=O ~198C=O (ketone)
Ester C=O ~165C=O (ester)
Aromatic ~140, 135, 130, 128Aromatic carbons
Ethyl (-OCH₂-) ~62-OCH₂-
Cyclopropyl (-CH-) ~18Methine carbon
Ethyl (-CH₃) ~14-CH₃
Cyclopropyl (-CH₂-) ~12Methylene carbons
Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorptions corresponding to the two distinct carbonyl groups. The ester carbonyl stretch typically appears at a higher wavenumber than the ketone carbonyl, especially an aryl ketone.[9]

Wavenumber (cm⁻¹)IntensityFunctional Group
~3100-3000 MediumAromatic & Cyclopropyl C-H Stretch
~2980-2850 MediumAliphatic C-H Stretch (Ethyl)
~1725 Strong, SharpC=O Stretch (Ester)[9][10]
~1685 Strong, SharpC=O Stretch (Aryl Ketone)
~1605, 1450 Medium-WeakC=C Stretch (Aromatic Ring)
~1280, 1100 StrongC-O Stretch (Ester)[9]
Mass Spectrometry (MS)

Electron ionization mass spectrometry would provide key information on the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): m/z = 218

  • Key Fragments:

    • m/z = 173: Loss of ethoxy radical (•OCH₂CH₃)

    • m/z = 149: Benzoyl cation derivative

    • m/z = 121: Further fragmentation

    • m/z = 69: Cyclopropylcarbonyl cation

Chemical Reactivity and Potential Transformations

The molecule's reactivity is dominated by its two carbonyl centers and the aromatic ring.

Reactivity Profile
  • Ketone Carbonyl: Susceptible to nucleophilic attack. It can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄), as the ester is less reactive.

  • Ester Carbonyl: Can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification.

  • Aromatic Ring: The ring is deactivated by two electron-withdrawing groups, making further electrophilic substitution challenging.

Representative Transformations
  • Selective Ketone Reduction: Treatment with NaBH₄ in an alcoholic solvent (e.g., ethanol) at room temperature would reduce the ketone to a hydroxyl group, yielding Ethyl 4-(cyclopropyl(hydroxy)methyl)benzoate.

  • Ester Hydrolysis: Saponification using aqueous sodium hydroxide followed by acidic workup would hydrolyze the ester to 4-(cyclopropanecarbonyl)benzoic acid.

cluster_workflow Potential Synthetic Transformations cluster_reduction Reduction cluster_hydrolysis Hydrolysis Start This compound Reagent1 NaBH₄, EtOH Start->Reagent1 Reagent2 1. NaOH, H₂O 2. H₃O⁺ Start->Reagent2 Product1 Ethyl 4-(cyclopropyl(hydroxy)methyl)benzoate Reagent1->Product1 Product2 4-(cyclopropanecarbonyl)benzoic acid Reagent2->Product2

Caption: Workflow of key transformations for the title compound.

Applications in Research and Development

While specific efficacy data for this compound is limited[11], its structural motifs are prevalent in molecules of significant interest, particularly in medicinal chemistry.

  • Synthetic Intermediate: It serves as a well-defined building block. The two carbonyl groups can be independently modified, allowing for the divergent synthesis of a library of related compounds for screening.

  • Medicinal Chemistry:

    • The cyclopropyl ketone moiety is a known pharmacophore. For instance, related aryloxyphenyl cyclopropyl methanones have been investigated for their anti-mycobacterial properties.[12]

    • Benzoate derivatives are common in pharmaceuticals. For example, other substituted benzoates have been explored for their potential anticancer activities.[13]

    • The overall structure can be seen as a rigid scaffold for presenting functional groups in specific spatial orientations, which is crucial for receptor binding.

Handling and Safety Considerations

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. Therefore, precautions must be based on analogous structures, such as ethyl benzoate.

  • General Precautions: Ethyl benzoate is known to cause skin and serious eye irritation. It is prudent to assume this compound has similar properties.

  • Recommended Handling Procedures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]

    • Avoid inhalation of vapors and contact with skin and eyes.[14]

    • In case of contact, rinse the affected area immediately with plenty of water.[15]

    • Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its properties, derived from the interplay of the ethyl ester, aryl ketone, and cyclopropyl functionalities, make it a valuable substrate for further chemical exploration. While comprehensive experimental data remains to be published, its predicted characteristics and reactivity, based on sound chemical principles, position it as a compound of interest for developing novel molecules in the pharmaceutical and material science sectors.

References

  • PubChem. (n.d.). Ethyl benzoate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • The Good Scents Company. (n.d.). Ethyl benzoate. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (2021). Ethyl benzoate. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Alfa Aesar. (2011). Material Safety Data Sheet: Ethyl benzoate. Retrieved February 2, 2026, from [Link]

  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved February 2, 2026, from [Link]

  • PubMed. (2005). An efficient synthesis of aryloxyphenyl cyclopropyl methanones: a new class of anti-mycobacterial agents. National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Direct PCW. (2023). Safety Data Sheet: ETHYL BENZOATE. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectra of Some Common Functional Groups. Retrieved February 2, 2026, from [Link]

  • Chad's Prep. (2018). EAS Friedel Crafts Alkylation and Acylation. YouTube. Retrieved February 2, 2026, from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved February 2, 2026, from [Link]

Sources

Technical Guide: Synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for the synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate , designed for research and process development scientists.

Executive Summary

Target Molecule: this compound CAS Registry Number: 1346615-56-0 (Ester), 303021-37-6 (Acid Intermediate) Chemical Formula: C₁₃H₁₄O₃ Molecular Weight: 218.25 g/mol

This guide details the synthesis of this compound, a critical aryl ketone scaffold often utilized in the development of SGLT2 inhibitors and other metabolic disease therapeutics. The presence of the cyclopropyl moiety adjacent to the carbonyl introduces steric strain and unique electronic properties, requiring specific handling to prevent ring opening during synthesis.

We present two distinct pathways:

  • The Classical Industrial Route (SNAr): Utilizes fluorobenzene acylation followed by nucleophilic aromatic substitution. This is the most robust method for scale-up without heavy metal catalysts.

  • The Modern Catalytic Route (Carbonylation): Utilizes palladium-catalyzed alkoxycarbonylation of a bromo-intermediate. This offers the highest atom economy and step efficiency for medicinal chemistry applications.

Retrosynthetic Analysis

To achieve the para-substitution pattern efficiently, direct Friedel-Crafts acylation of ethyl benzoate is contraindicated due to the meta-directing nature of the ester group. Therefore, the synthesis relies on a para-directing precursor (Halogen or Alkyl) that is subsequently converted to the ester.

Retrosynthesis Target This compound Acid 4-(Cyclopropanecarbonyl)benzoic Acid Acid->Target Esterification Nitrile 4-(Cyclopropanecarbonyl)benzonitrile Nitrile->Acid Hydrolysis BromoKetone 4-Bromophenyl cyclopropyl ketone BromoKetone->Target Pd-Catalyzed Carbonylation (Direct Route) FluoroKetone 4-Fluorophenyl cyclopropyl ketone FluoroKetone->Nitrile SNAr (Cyanation) Start1 Fluorobenzene + Cyclopropanecarbonyl Chloride Start1->FluoroKetone Friedel-Crafts Acylation Start2 Bromobenzene + Cyclopropanecarbonyl Chloride Start2->BromoKetone Friedel-Crafts Acylation

Figure 1: Retrosynthetic disconnection showing the Classical SNAr pathway (Left) and the Modern Carbonylation pathway (Right).

Pathway A: The Classical Industrial Route (SNAr Strategy)

Best for: Large-scale synthesis where heavy metals must be avoided. Mechanism: Electrophilic Aromatic Substitution followed by Nucleophilic Aromatic Substitution.

Step 1: Friedel-Crafts Acylation

Synthesis of 4-Fluorophenyl cyclopropyl ketone .

  • Reagents: Fluorobenzene (Solvent/Reactant), Cyclopropanecarbonyl chloride, Aluminum Chloride (AlCl₃).

  • Rationale: Fluorine is a para-director but highly electronegative, activating the ring for the subsequent SNAr reaction while directing the acylation to the 4-position.

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect to a caustic scrubber (NaOH) to trap HCl gas.

  • Charge: Add anhydrous AlCl₃ (1.1 equiv) and Fluorobenzene (5.0 equiv, acting as solvent) to the flask. Cool to 0–5 °C in an ice bath.

  • Addition: Add Cyclopropanecarbonyl chloride (1.0 equiv) dropwise over 30 minutes. Maintain internal temperature <10 °C to minimize ortho isomers.

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2 hours. If conversion is incomplete (check TLC/HPLC), heat to 45 °C for 1 hour.

  • Quench: Pour the reaction mixture slowly onto a mixture of ice (500 g) and conc. HCl (50 mL). Caution: Highly exothermic.

  • Workup: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation under reduced pressure or recrystallization from Hexanes.

    • Yield: 85–90%.

Step 2: Nucleophilic Aromatic Substitution (Cyanation)

Synthesis of 4-(Cyclopropanecarbonyl)benzonitrile .

  • Reagents: NaCN or KCN, DMSO (anhydrous).

  • Rationale: The carbonyl group at the para position acts as an electron-withdrawing group (EWG), activating the fluorine for displacement by the cyanide ion.

Protocol:

  • Setup: Use a well-ventilated fume hood. Dissolve 4-Fluorophenyl cyclopropyl ketone (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Reaction: Add NaCN (1.2 equiv). Heat the mixture to 80–90 °C for 4–6 hours.

  • Monitoring: Monitor by HPLC for the disappearance of the fluoro-starting material.

  • Workup: Cool to RT. Dilute with water (5 volumes) and extract with Ethyl Acetate.

  • Safety Note: Treat aqueous waste with bleach (sodium hypochlorite) to quench excess cyanide before disposal.

Step 3: Pinner Alcoholysis (One-Pot Esterification)

Synthesis of This compound .

  • Reagents: Ethanol (anhydrous), H₂SO₄ or HCl gas.

  • Rationale: Direct conversion of nitrile to ester avoids isolation of the carboxylic acid, improving yield and reducing steps.

Protocol:

  • Charge: Dissolve the nitrile from Step 2 in absolute Ethanol (10 volumes).

  • Acidification: Add conc. H₂SO₄ (3.0 equiv) dropwise.

  • Reflux: Heat to reflux (78 °C) for 12–16 hours. The nitrile first hydrolyzes to the imidate, then to the ester.

  • Workup: Cool to RT. Concentrate to remove excess ethanol. Dilute residue with water and neutralize with saturated NaHCO₃. Extract with Ethyl Acetate.[1][2]

  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Pathway B: The Modern Catalytic Route (Carbonylation)

Best for: Medicinal chemistry, high-throughput synthesis, and high-purity requirements. Mechanism: Palladium-catalyzed carbonylation (Heck-Carbonylation type).

Carbonylation Substrate 4-Bromophenyl cyclopropyl ketone Product Ethyl 4-(cyclopropanecarbonyl) benzoate Substrate->Product 80°C, 12h Catalyst Pd(OAc)2 / dppf CO (1 atm) Catalyst->Product Ethanol Ethanol / Et3N Ethanol->Product

Figure 2: Palladium-catalyzed alkoxycarbonylation workflow.

Step 1: Friedel-Crafts Acylation (Bromo-Analog)
  • Reagents: Bromobenzene, Cyclopropanecarbonyl chloride, AlCl₃.

  • Protocol: Identical to Pathway A, Step 1, but using Bromobenzene. The bromine atom is less activating than fluorine but provides excellent para-selectivity.

  • Intermediate: 4-Bromophenyl cyclopropyl ketone .

Step 2: Palladium-Catalyzed Alkoxycarbonylation
  • Reagents: Pd(OAc)₂ (1-3 mol%), dppf (ligand), CO (balloon or autoclave), Ethanol, Triethylamine (Et₃N).

  • Rationale: This step installs the ester group directly at the position of the bromine atom, ensuring regiochemical purity.

Protocol:

  • Setup: In a pressure vessel or autoclave, dissolve 4-Bromophenyl cyclopropyl ketone (1.0 equiv) in Ethanol (0.2 M).

  • Catalyst: Add Pd(OAc)₂ (0.02 equiv) and dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.03 equiv). Add Et₃N (2.0 equiv) as the base to neutralize HBr formed.

  • Carbonylation: Purge the vessel with Nitrogen (3x), then fill with Carbon Monoxide (CO) to 5 bar (70 psi).

    • Note: For lab scale, a CO balloon (1 atm) can work but requires longer reaction times (24-48h).

  • Heating: Heat to 80 °C for 12 hours.

  • Workup: Cool, vent CO carefully (in a hood). Filter the mixture through a pad of Celite to remove Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Quantitative Data Summary

ParameterPathway A (SNAr)Pathway B (Carbonylation)
Overall Yield 65 - 75%75 - 85%
Step Count 32
Atom Economy Moderate (Salt waste from AlCl₃/CN)High
Safety Profile High Risk: Uses Cyanide (NaCN)High Risk: Uses CO gas (toxic)
Cost Low (Commodity reagents)High (Pd catalyst, Ligands)
Scalability Excellent (Multi-kg ready)Good (Requires high-pressure reactor)

Critical Process Parameters (CPP) & Troubleshooting

Cyclopropyl Ring Stability
  • Risk: The cyclopropyl ring acts like a "double bond" character and can open under strong acidic conditions combined with high heat or strong oxidation (e.g., hot KMnO₄).

  • Control: Avoid using strong oxidants on the ketone intermediate. The Pinner reaction (acidic ethanol) is generally safe for the ring, but temperature should not exceed 80 °C.

Regioselectivity
  • Friedel-Crafts: Maintain low temperature (0–5 °C) during addition to maximize para selectivity. If ortho isomer forms (>5%), it must be removed by recrystallization of the ketone intermediate before proceeding.

Safety: Cyanide vs. Carbon Monoxide
  • Pathway A: Requires strict cyanide protocols (bleach quenching, HCN detectors).

  • Pathway B: Requires CO monitors and high-pressure safety shields.

References

  • Friedel-Crafts Acylation Methodology

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • Standard protocol for aryl cyclopropyl ketones: (Analogous synthesis of cyclopropyl phenyl ketone).

  • Nucleophilic Aromatic Substitution (SNAr)

    • Bunnett, J. F.; Zahler, R. E. "Nucleophilic Substitution Reactions in Aromatic Systems." Chem. Rev.1951 , 49, 273. Link

  • Palladium-Catalyzed Carbonylation

    • Beller, M. et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chem. Rev.2009 , 109, 1212. Link

  • Specific Intermediate Data (Acid Form)

    • CAS 303021-37-6: 4-(Cyclopropanecarbonyl)benzoic acid.[3] National Center for Biotechnology Information. PubChem Compound Summary.Link

Sources

Methodological & Application

Synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate

Authored by: A Senior Application Scientist

Introduction

This compound is a valuable ketone intermediate in the synthesis of various organic molecules, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring a para-substituted aromatic ring with both an ester and a cyclopropyl ketone moiety, makes it a versatile building block for more complex molecular architectures. The cyclopropyl group, in particular, is a sought-after motif in medicinal chemistry due to its ability to impart unique conformational constraints and metabolic stability to drug candidates.

This guide provides a comprehensive, field-proven protocol for the synthesis of this compound via a Friedel-Crafts acylation reaction. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and outline the necessary procedures for purification and characterization, ensuring scientific integrity and reproducibility.

Reaction Principle: The Friedel-Crafts Acylation

The core of this synthesis is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[1][2] The mechanism involves the activation of an acylating agent, in this case, cyclopropanecarbonyl chloride, by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of the cyclopropanecarbonyl chloride. This polarization weakens the C-Cl bond, leading to the formation of a highly reactive and resonance-stabilized acylium ion (R-C≡O⁺) and the tetrachloroaluminate anion (AlCl₄⁻).

  • Electrophilic Attack: The electron-rich π-system of the ethyl benzoate ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Rearomatization: A base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst (although it remains complexed to the product ketone), yielding the final product, this compound.

A significant advantage of Friedel-Crafts acylation is the deactivation of the product towards further substitution. The newly introduced acyl group is electron-withdrawing, making the aromatic ring less nucleophilic than the starting material and thus preventing polysubstitution.[1] While the ethyl ester group on the starting material is also deactivating, the acylation reaction proceeds, primarily yielding the para-substituted product due to steric hindrance at the ortho positions.[3]

Reaction Mechanism Diagram

Friedel_Crafts_Acylation cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization AcylChloride Cyclopropanecarbonyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl4 AlCl₄⁻ EthylBenzoate Ethyl Benzoate SigmaComplex Arenium Ion (Sigma Complex) EthylBenzoate->SigmaComplex + Acylium Ion SigmaComplex_2 Arenium Ion Product This compound HCl HCl SigmaComplex_2->Product + AlCl₄⁻ - AlCl₃ - HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Detailed Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn at all times.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMoles (mmol)Equivalents
Ethyl Benzoate93-89-0150.1710.0 g (9.54 mL)66.61.0
Cyclopropanecarbonyl Chloride4023-34-1104.547.64 g (6.95 mL)73.11.1
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.3419.5 g146.52.2
Dichloromethane (DCM), anhydrous75-09-284.93150 mL--
Hydrochloric Acid (HCl), concentrated7647-01-036.46~30 mL--
Saturated Sodium Bicarbonate (NaHCO₃)144-55-884.01~100 mL--
Brine (Saturated NaCl solution)7647-14-558.44~100 mL--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37~10 g--
Ice (from deionized water)--~500 g--
Equipment
  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel (addition funnel)

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Thermometer

  • Ice bath

  • Separatory funnel (500 mL)

  • Erlenmeyer flasks

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the 500 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

    • Place the flask in an ice bath on top of the magnetic stirrer.

    • Equip the top of the condenser with a drying tube containing calcium chloride to protect the reaction from atmospheric moisture.

  • Reagent Addition:

    • To the reaction flask, add anhydrous aluminum chloride (19.5 g, 146.5 mmol).

    • Add anhydrous dichloromethane (100 mL) to the flask. Stir the resulting suspension.

    • In the dropping funnel, prepare a solution of ethyl benzoate (10.0 g, 66.6 mmol) and cyclopropanecarbonyl chloride (7.64 g, 73.1 mmol) in anhydrous dichloromethane (50 mL).

  • Reaction Execution:

    • Begin adding the solution from the dropping funnel to the stirred AlCl₃ suspension in the flask dropwise. Maintain the internal temperature of the reaction mixture between 0 and 5 °C using the ice bath. The addition should take approximately 30-45 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl benzoate) is consumed.

  • Work-up and Quenching:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • Prepare a separate large beaker with approximately 300 g of crushed ice and 30 mL of concentrated hydrochloric acid.

    • CAUTION: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a well-ventilated fume hood.

    • Slowly and carefully pour the reaction mixture onto the ice-acid mixture with vigorous stirring.

    • Transfer the entire mixture to a 500 mL separatory funnel.

  • Extraction and Washing:

    • Separate the organic layer (DCM).

    • Extract the aqueous layer twice more with 50 mL portions of dichloromethane.

    • Combine all organic layers.

    • Wash the combined organic layer sequentially with:

      • 100 mL of deionized water

      • 100 mL of saturated sodium bicarbonate solution (careful of gas evolution)

      • 100 mL of brine

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent (MgSO₄) and wash the solid with a small amount of DCM.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or semi-solid.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The exact eluent system should be determined by TLC analysis.

    • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a liquid or solid.[4]

Synthesis Workflow Diagram

Synthesis_Workflow Setup 1. Assemble Dry Glassware (3-Neck Flask, Condenser) Charge 2. Charge AlCl₃ and DCM Cool to 0-5°C Setup->Charge Addition 3. Add Ethyl Benzoate & Cyclopropanecarbonyl Chloride Solution Dropwise Charge->Addition React 4. Stir at Room Temp (2-4h) Monitor by TLC Addition->React Quench 5. Cool to 0°C & Quench (Pour onto Ice/HCl) React->Quench Extract 6. Separate Layers & Extract Aqueous Phase Quench->Extract Wash 7. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 8. Dry with MgSO₄ & Filter Wash->Dry Concentrate 9. Concentrate via Rotary Evaporation Dry->Concentrate Purify 10. Purify by Column Chromatography Concentrate->Purify Characterize 11. Characterize Final Product (NMR, MS) Purify->Characterize

Caption: Workflow for the synthesis of this compound.

Safety and Handling Precautions

  • Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing significant heat and toxic hydrogen chloride (HCl) gas.[5][6] Handle in a moisture-free environment. Avoid inhalation of dust. Causes severe skin and eye burns.[7]

  • Cyclopropanecarbonyl Chloride: Corrosive, a lachrymator (causes tearing), and toxic if swallowed.[8][9] Reacts with water and moisture. Causes severe skin burns and eye damage.[10][11] Handle with care, avoiding skin and eye contact.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Ethyl Benzoate: Combustible liquid.[12][13] May cause skin and eye irritation.[14]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these chemicals.

Characterization of this compound

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the different protons in the molecule.

    • Aromatic Protons: Two doublets in the downfield region (approx. 7.8-8.2 ppm), characteristic of a 1,4-disubstituted benzene ring.

    • Ethyl Group: A quartet (for the -OCH₂- protons) around 4.4 ppm and a triplet (for the -CH₃ protons) around 1.4 ppm.

    • Cyclopropyl Group: A multiplet for the methine proton (-CH-) and complex multiplets for the methylene protons (-CH₂-) in the upfield region (approx. 0.9-1.2 ppm).

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the different carbon environments.

    • Carbonyl Carbons: Two signals in the highly deshielded region for the ketone (C=O) and ester (C=O) carbons.

    • Aromatic Carbons: Four signals for the aromatic carbons.

    • Ethyl Group: Two signals for the -OCH₂- and -CH₃ carbons.

    • Cyclopropyl Group: Signals for the methine and methylene carbons in the upfield region.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₃H₁₄O₃ = 218.25 g/mol ).

Conclusion

The Friedel-Crafts acylation protocol detailed herein provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering strictly to the experimental and safety procedures, researchers can successfully prepare this key intermediate for applications in drug discovery and fine chemical synthesis. Proper characterization is paramount to ensure the identity and purity of the final compound, validating the success of the synthesis.

References

  • Material Safety Data Sheet - Ethyl Benzoate 99%. (n.d.).
  • Safety Data Sheet - Ethyl Benzoate. (2025). Sigma-Aldrich.
  • Safety Data Sheet - Cyclopropanecarbonyl chloride. (2010). Fisher Scientific.
  • Safety Data Sheet - Aluminium chloride. (n.d.). Carl ROTH.
  • Safety Data Sheet - Ethyl benzoate. (2025). Fisher Scientific.
  • Safety Data Sheet - Cyclopropanecarbonyl Chloride. (2025). TCI Chemicals.
  • Material Safety Data Sheet - Ethyl benzoate. (2011). Alfa Aesar.
  • Cyclopropanecarbonyl Chloride 4023-34-1 wiki. (n.d.). Guidechem.
  • Aluminum chloride SDS, 7446-70-0 Safety Data Sheets. (n.d.). ECHEMI.
  • Aluminum Chloride - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Safety Data Sheet - ETHYL BENZOATE. (2023). directpcw.
  • Cyclopropanecarbonyl chloride | C4H5ClO | CID 77637. (n.d.). PubChem. Retrieved from [Link]

  • Cyclopropanecarbonyl chloride SDS, 4023-34-1 Safety Data Sheets. (n.d.). ECHEMI.
  • Safety Data Sheet - Aluminum chloride. (2025). Sigma-Aldrich.
  • Safety Data Sheet - Aluminium Chloride hexahydrate. (2025). Fisher Scientific.
  • Sun, Z.-Q., Ding, Z.-Y., & Shao, Z.-Y. (2012). 4-(Cyclopropanecarboxamido)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o3029.
  • Supporting Information for manuscript. (n.d.). The Royal Society of Chemistry.
  • Technical Support Center: Interpreting NMR Spectra of Ethyl 4-(cyclopropylamino)benzoate. (2025). Benchchem.
  • Ethyl 4-ethylbenzoate | C11H14O2 | CID 520781. (n.d.). PubChem. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry.
  • What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? (2020). Quora. Retrieved from [Link]

  • 4-(Cyclopropanecarboxamido)benzoic acid. (2012). ResearchGate. Retrieved from [Link]

  • Application Notes and Protocols: Friedel-Crafts Acylation using Cyclopent-3-ene-1-carbonyl chloride with Aromatic Compounds. (2025). Benchchem.
  • Ethyl 4-methylbenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • Friedel-Crafts Acylation. (n.d.). SynArchive. Retrieved from [Link]

  • Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel-Crafts Benzylation and Alkylation. (n.d.). The Royal Society of Chemistry.
  • An In-depth Technical Guide to the Synthesis of 4-Amino-3-cyclopropylbenzoic Acid. (2025). Benchchem.
  • 18.2d EAS Friedel Crafts Alkylation and Acylation. (2018). YouTube. Retrieved from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Course Hero. Retrieved from [Link]

  • Ethyl 4-methylbenzoate. (n.d.). NIST WebBook. Retrieved from [Link]

  • This compound | 863769-67-9. (n.d.). Sigma-Aldrich.
  • This compound | 863769-67-9. (n.d.). Sigma-Aldrich.
  • Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024). Journal of Basic Sciences.
  • ethyl 4-aminobenzoate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Method for preparing benzoic acid esters. (2019). Google Patents.
  • Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (n.d.). International Journal of Scientific & Technology Research. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research.

Sources

Application Note: Precision Cyclopropanation of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane motif is a critical pharmacophore in modern drug discovery, serving as a bioisostere for double bonds and a conformational lock for peptide mimetics. This guide details the robust cyclopropanation of substituted benzoates , specifically focusing on two distinct substrate classes common in medicinal chemistry: styrenyl benzoates (via Rhodium catalysis) and allylic benzoates (via Zinc-mediated Simmons-Smith). These protocols are designed to overcome the electronic deactivation often observed in benzoate-containing systems, ensuring high yields and stereocontrol.

Introduction & Strategic Utility

Benzoate derivatives are ubiquitous in intermediate scaffolds. However, the ester moiety acts as an electron-withdrawing group (EWG), often deactivating the associated alkene toward electrophilic carbenoids.

  • Challenge: Standard protocols often result in diazo dimerization rather than cyclopropanation due to slow reaction kinetics with electron-deficient alkenes.

  • Solution: This note provides two orthogonal workflows:

    • Rh(II)-Catalysis: Ideal for styrenyl benzoates where the alkene retains sufficient nucleophilicity.

    • Simmons-Smith (Zn): Ideal for allylic benzoates where the ester oxygen can provide chelation-controlled direction.

Workflow A: Enantioselective Rh(II)-Catalyzed Cyclopropanation

Target Substrate: Methyl 4-vinylbenzoate (Styrenyl system) Reagent: Methyl styryldiazoacetate (Donor-Acceptor carbene precursor) or Ethyl Diazoacetate (EDA).

Mechanistic Insight

The reaction proceeds via a transient Rhodium-Carbene intermediate. For substituted benzoates, the choice of ligand on the Rhodium is critical to balance electrophilicity and steric bulk. We utilize the Davies Catalyst (Rh


(S-DOSP)

) for high enantioselectivity.

RhodiumCycle

Detailed Protocol

Scale: 1.0 mmol Catalyst Loading: 1.0 mol%

Materials
  • Substrate: Methyl 4-vinylbenzoate (162 mg, 1.0 mmol).

  • Diazo Source: Ethyl diazoacetate (EDA) - Caution: Potentially explosive.

  • Catalyst: Rh

    
    (S-DOSP)
    
    
    
    (19 mg, 0.01 mmol).
  • Solvent: 2,2-Dimethylbutane (DMB) or Hexanes (non-coordinating solvents enhance enantioselectivity).

Step-by-Step Procedure
  • Catalyst Activation (Inert Atmosphere):

    • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool under Argon.

    • Add Rh

      
      (S-DOSP)
      
      
      
      and the styrenyl benzoate substrate.
    • Dissolve in 5 mL of dry DMB/Hexanes. The solution should be green (characteristic of Rh-DOSP).

  • Controlled Addition (Critical Step):

    • Dissolve EDA (1.2 equiv, 1.2 mmol) in 5 mL of DMB.

    • Load this solution into a gas-tight syringe fitted to a syringe pump.

    • Rate: Add the diazo solution over 2–3 hours at room temperature.

    • Why? Maintaining a low concentration of diazo prevents carbene dimerization (formation of fumarates/maleates).

  • Monitoring (Self-Validation):

    • Visual: Nitrogen gas evolution (bubbling) should be visible but gentle.

    • Color: The solution should remain green. A shift to brown/orange indicates catalyst decomposition or coordination saturation.

    • TLC: Monitor disappearance of the vinyl benzoate (UV active).

  • Workup:

    • Once addition is complete, stir for an additional hour.

    • Concentrate the solvent directly under reduced pressure (rotary evaporator).

    • Purification: Flash chromatography (Silica gel, Hexanes:EtOAc 95:5).

Optimization Table
ParameterStandard ConditionOptimization for Low ReactivityReason
Catalyst Rh

(S-DOSP)

Rh

(S-PTAD)

PTAD ligands are more electron-withdrawing, making the carbene more electrophilic.
Solvent Hexanes/DMBDCM or DCEHalogenated solvents dissolve polar benzoates better but may slightly lower ee%.
Temp 23 °C-40 °C to 0 °CLower temp increases enantioselectivity (ee) but requires longer reaction times.

Workflow B: Directed Simmons-Smith Cyclopropanation

Target Substrate: Allyl Benzoate (Allylic system) Reagent: Diethylzinc (Et


Zn) + Diiodomethane (CH

I

).
Mechanistic Insight

Unlike the Rh-carbene, the Zinc carbenoid (IZnCH


I) coordinates to Lewis basic sites. In allylic benzoates, the carbonyl oxygen of the ester can direct the delivery of the methylene group, often resulting in high diastereoselectivity (syn-addition relative to the directing group).
Detailed Protocol

Scale: 5.0 mmol Safety: Diethylzinc is pyrophoric. Handle only under strict inert conditions.

Materials
  • Substrate: Allyl benzoate (810 mg, 5.0 mmol).

  • Reagents: Et

    
    Zn (1.0 M in hexanes, 10 mL), CH
    
    
    
    I
    
    
    (2.68 g, 10 mmol).
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure
  • Reagent Preparation:

    • Flame-dry a 100 mL 3-neck flask equipped with a reflux condenser and N

      
       inlet.
      
    • Add 20 mL anhydrous DCM and cool to 0 °C.

    • Add Et

      
      Zn (10 mL, 10 mmol) via cannula.
      
  • Carbenoid Generation:

    • Add CH

      
      I
      
      
      
      (10 mmol) dropwise over 10 minutes.
    • Observation: A white precipitate (ZnI

      
      ) may form. This indicates active carbenoid formation.[1] Stir for 15 mins at 0 °C.
      
  • Substrate Addition:

    • Dissolve Allyl benzoate in 5 mL DCM.

    • Add dropwise to the zinc reagent at 0 °C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Quench (Safety Critical):

    • Cool back to 0 °C.

    • Slowly add saturated aqueous NH

      
      Cl. Caution:  Vigorous gas evolution (ethane/methane) will occur.
      
    • Extract with DCM (3x), wash with NaHCO

      
      , brine, and dry over Na
      
      
      
      SO
      
      
      .

Troubleshooting & Quality Control

Self-Validating Checkpoints
  • NMR Verification (1H NMR):

    • Cyclopropane High-Field Signals: Look for multiplets between

      
       0.5 – 1.5 ppm.
      
    • Disappearance of Alkene: Vinyl protons (

      
       5.0 – 6.5 ppm) should be absent.
      
    • Benzoate Integrity: The aromatic protons (

      
       7.0 – 8.0 ppm) must remain intact (no hydrogenation of the aromatic ring).
      
  • Common Failure Modes:

    • Low Yield in Method A: Likely due to fast dimerization of EDA. Fix: Increase dilution or slow down addition rate further.

    • No Reaction in Method B: Old Et

      
      Zn. Fix:  Titrate Et
      
      
      
      Zn or use a fresh bottle. Ensure conditions are strictly anhydrous.
Workflow Logic Diagram

WorkflowLogic

References

  • Doyle, M. P. (1986). Catalytic methods for metal carbene transformations.[2][3][4][5][6] Chemical Reviews.[7] Link

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews.[7] Link

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[3][7][8] Organic Reactions.[1][2][3][4][5][6][7][8][9][10] Link

  • Lebel, H., et al. (2003).[7] Stereoselective Cyclopropanation Reactions.[2][4][5][7][8][10][11] Chemical Reviews.[7] Link

  • Organic Chemistry Portal. Simmons-Smith Reaction.[3][8]Link

Sources

Mass spectrometry of Ethyl 4-(cyclopropanecarbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mass Spectrometry Characterization and Quantification of Ethyl 4-(cyclopropanecarbonyl)benzoate

Abstract

This application note details the mass spectrometric behavior of This compound (CAS: 863769-67-9), a critical intermediate in the synthesis of cyclopropyl-aryl-ketone based pharmacophores. We provide a comprehensive guide for its analysis using both Electron Ionization (EI) for structural confirmation and Electrospray Ionization (ESI) for quantitative LC-MS/MS profiling. The protocol emphasizes the differentiation of the cyclopropanecarbonyl moiety from isomeric structures and establishes robust Multiple Reaction Monitoring (MRM) transitions for pharmacokinetic (PK) and impurity profiling workflows.

Introduction

This compound (MW 218.25 Da) combines two distinct functional groups—an aromatic ethyl ester and an aryl cyclopropyl ketone—on a benzene core. In drug development, this scaffold is frequently utilized in the synthesis of metabolic enzyme inhibitors (e.g., 11


-HSD1 inhibitors) and G-protein coupled receptor (GPCR) modulators.

Accurate mass spectrometry analysis is essential to:

  • Monitor Hydrolysis: The ethyl ester is susceptible to hydrolysis, yielding the corresponding acid (a common impurity).

  • Verify Integrity: The cyclopropyl ring is strained and can undergo ring-opening under harsh ionization or metabolic conditions.

  • Regiochemical Confirmation: Distinguishing the para-substitution pattern from ortho or meta isomers formed during Friedel-Crafts acylation.

Materials and Methods

Reagents and Standards
  • Analyte: this compound (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) for protonation; Ammonium Formate for adduct control.

Instrumentation
  • GC-MS: Agilent 7890B/5977B (or equivalent) with EI source (70 eV).

  • LC-MS/MS: Triple Quadrupole (QqQ) Mass Spectrometer coupled to UHPLC.

Mass Spectrometry Characterization

Electron Ionization (EI) Fragmentation Logic

In GC-MS (70 eV), the molecule (M


 = 218) follows a predictable fragmentation pathway driven by the stability of the aromatic core and the lability of the ester/ketone bonds.
  • Molecular Ion (M

    
    ):  m/z 218 (Distinct, medium intensity).
    
  • Base Peak Candidate (m/z 173): Resulting from the loss of the ethoxy radical (

    
    OEt, 45 Da) from the ester moiety. This generates a stable acylium ion [O=C-Ph-CO-cPr]
    
    
    
    .
  • Cyclopropyl Cleavage (m/z 177):

    
    -cleavage at the ketone removes the cyclopropyl radical (
    
    
    
    C
    
    
    H
    
    
    , 41 Da), leaving the [EtOOC-Ph-CO]
    
    
    cation.
  • Secondary Fragmentation (m/z 145): Loss of CO (28 Da) from the m/z 173 ion.

Electrospray Ionization (ESI) Pathways

In positive mode ESI, the molecule forms a stable protonated pseudomolecular ion [M+H]


.
  • Parent Ion: m/z 219.1

  • Primary Transition (Quantifier): m/z 219

    
     173. This corresponds to the neutral loss of Ethanol (46 Da) or the combined loss of Ethylene and Water, characteristic of protonated ethyl esters.
    
  • Secondary Transition (Qualifier): m/z 219

    
     191. Loss of Ethylene (C
    
    
    
    H
    
    
    , 28 Da) via McLafferty rearrangement on the ester ethyl group, yielding the protonated carboxylic acid.

Visualizing the Fragmentation Pathway

The following diagram illustrates the competitive fragmentation pathways observed in MS/MS experiments.

FragmentationPathway Figure 1: ESI(+) Fragmentation Pathway of this compound Parent [M+H]+ m/z 219 Ion191 [M+H - C2H4]+ m/z 191 (Protonated Acid) Parent->Ion191 Loss of Ethylene (-28) Ion173 [M+H - EtOH]+ m/z 173 (Acylium Ion) Parent->Ion173 Loss of Ethanol (-46) Ion145 [m/z 173 - CO]+ m/z 145 (Phenyl Cation) Ion173->Ion145 Loss of CO (-28)

Figure 1: ESI(+) Fragmentation Pathway showing primary transitions used for MRM method development.

Detailed Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 10 mg of analyte in 10 mL MeOH to create a 1 mg/mL (1000 ppm) stock. Store at -20°C.

  • Working Standard: Dilute stock to 1 µg/mL in 50:50 Water:MeCN + 0.1% Formic Acid.

LC-MS/MS Method Parameters

Table 1: UHPLC Conditions

Parameter Setting
Column C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5% -> 95% B; 3.0-4.0 min: 95% B

| Column Temp | 40°C |

Table 2: MS Source Parameters (ESI+)

Parameter Setting
Capillary Voltage 3.5 kV
Desolvation Temp 350°C
Cone Voltage 30 V (Optimized for m/z 219)

| Collision Gas | Argon (1.5 mTorr) |

Table 3: MRM Transitions

Precursor (m/z) Product (m/z) Collision Energy (eV) Role
219.1 173.1 20 Quantifier
219.1 191.1 15 Qualifier 1

| 219.1 | 145.1 | 35 | Qualifier 2 |

Method Development Workflow

The following flowchart guides the user through the optimization process to ensure maximum sensitivity and selectivity.

MethodWorkflow Figure 2: Step-by-step Method Development Workflow for LC-MS/MS Start Start: 1 µg/mL Infusion Scan Q1 Scan: Identify [M+H]+ (219) Start->Scan Product Product Ion Scan: Fragment 219 Scan->Product Opt Optimize CE: Maximize 173/191 Product->Opt LC LC Optimization: Retention & Peak Shape Opt->LC Final Final Method: MRM Validation LC->Final

Figure 2: Workflow for optimizing MS parameters from infusion to final chromatographic method.

Results and Discussion

Interpretation of Data
  • Retention Time: On a standard C18 column, the ethyl ester increases lipophilicity compared to its acid metabolite. Expect elution around 60-70% B in the gradient (approx. 2.5 min).

  • Interference Check: The "Qualifier 1" transition (219 -> 191) is crucial. If the ratio of 173/191 deviates significantly (>20%) from the standard, suspect co-elution with an isobaric impurity or in-source fragmentation of a glucuronide metabolite (if analyzing biological matrices).

Troubleshooting Common Issues
  • Low Sensitivity: Check for Na+ adducts (m/z 241). If [M+Na]+ is dominant, increase source temperature or switch to Ammonium Acetate buffer to force [M+NH4]+ or [M+H]+.

  • Peak Tailing: The cyclopropyl ketone is relatively neutral, but the ester can interact with free silanols. Ensure the column is end-capped and the pH is controlled (pH 3.0 with Formic Acid is ideal).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11235293, this compound. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Niessen, W. M. A. (2006).Liquid Chromatography-Mass Spectrometry (3rd ed.). CRC Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Grounding for IR/MS correlation of aryl ketones).

Sources

Technical Guide: Ethyl 4-(cyclopropanecarbonyl)benzoate as a Strategic Intermediate

[1]

Executive Summary & Strategic Utility

Ethyl 4-(cyclopropanecarbonyl)benzoate (CAS 863769-67-9) is a high-value bifunctional scaffold used primarily in the synthesis of PPAR agonists (fibrates), NK1 receptor antagonists , and PARP inhibitors .[1] Its structural uniqueness lies in the para-substitution pattern, featuring an ethyl ester (electrophile for coupling) and a cyclopropyl ketone (pharmacophore for metabolic stability).[1]

Unlike isopropyl analogs, the cyclopropyl group provides significant resistance to cytochrome P450 oxidation while maintaining lipophilicity, making this intermediate a critical "metabolic block" in drug design. This guide details the chemo-selective manipulation of this molecule, focusing on preserving the strained cyclopropane ring during ester hydrolysis and ketone reduction.[1]

Key Chemical Properties
PropertySpecification
CAS Number 863769-67-9
Molecular Formula C₁₃H₁₄O₃
Molecular Weight 218.25 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in EtOAc, DCM, THF; Insoluble in water
Key Hazards Irritant (H315, H319); Cyclopropyl ketones can be prone to ring-opening under strong acid conditions.[1][2][3]

Chemo-Divergent Utility Map

The following diagram illustrates the strategic divergence points for this intermediate. The core workflow involves either hydrolyzing the ester to access the free acid for amide coupling or reducing the ketone to generate chiral centers.[1]

GStartThis compound(CAS 863769-67-9)HydrolysisPathway A: Saponification(LiOH/THF)Start->Hydrolysis Selective Ester CleavageReductionPathway B: Ketone Reduction(NaBH4 or CBS Catalyst)Start->Reduction Carbonyl ReductionAcid4-(cyclopropanecarbonyl)benzoic acid(CAS 14113-05-4)Scaffold for Amide CouplingHydrolysis->Acid Acidification (pH 3.0)AlcoholChiral Benzyl Alcohol Derivative(Stereocenter Formation)Reduction->Alcohol Workup & PurificationDrug1Target: PPAR Agonists(Fibrate Analogs)Acid->Drug1 Amide CouplingDrug2Target: NK1 AntagonistsAlcohol->Drug2 Etherification/Cyclization

Figure 1: Synthetic utility map showing the divergence of the ethyl ester scaffold into acid precursors (for PPAR agonists) or alcohol precursors (for NK1 antagonists).[1]

Application Protocol A: Selective Hydrolysis

Objective: Convert the ethyl ester to the free carboxylic acid (CAS 14113-05-4) without degrading the cyclopropyl ketone.[1]

Scientific Rationale

Standard acidic hydrolysis (HCl/Reflux) poses a risk of opening the cyclopropane ring (acid-catalyzed ring expansion).[1] Therefore, a mild alkaline hydrolysis using Lithium Hydroxide (LiOH) in a THF/Water system is the validated method.[1] LiOH is preferred over NaOH due to its better solubility in THF, ensuring a homogeneous reaction.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 10.0 g (45.8 mmol) of this compound in 100 mL THF .

    • Prepare a solution of 2.2 g (52.4 mmol, 1.15 eq) LiOH·H₂O in 50 mL distilled water .

  • Reaction:

    • Cool the THF solution to 0°C (ice bath).

    • Add the aqueous LiOH dropwise over 15 minutes to control exotherm.[1]

    • Allow the mixture to warm to Room Temperature (20–25°C) and stir for 4–6 hours.

    • Validation: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexane).[1] The starting material (Rf ~0.[1]7) should disappear, and a baseline spot (salt form) should appear.[1]

  • Workup (Critical for Purity):

    • Concentrate the mixture under reduced pressure to remove THF (do not distill to dryness; leave an aqueous slurry).

    • Dilute with 50 mL water and wash with 30 mL MTBE (removes unreacted ester and neutral impurities).[1] Discard the organic layer.[1]

    • Acidify the aqueous layer carefully with 1N HCl to pH 2–3.[1] Note: The product will precipitate as a white solid.

    • Filter the solid, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45°C.

  • Expected Yield: 9.0 – 9.5 g (90–95%).

  • Characterization: ¹H NMR (DMSO-d6) should show the disappearance of the ethyl quartet (4.3 ppm) and triplet (1.3 ppm).[1]

Application Protocol B: Stereoselective Ketone Reduction

Objective: Reduce the ketone to a secondary alcohol, creating a chiral center for subsequent enantioselective synthesis.[1]

Scientific Rationale

The cyclopropyl ketone is sterically hindered.[1] Using Sodium Borohydride (NaBH₄) provides a racemic alcohol.[1] For enantioselective applications, this protocol can be adapted using Corey-Bakshi-Shibata (CBS) reduction.[1] Below is the standard NaBH₄ protocol for generating the racemic alcohol intermediate.

Step-by-Step Methodology
  • Preparation:

    • Dissolve 5.0 g (22.9 mmol) of this compound in 50 mL Methanol (MeOH).

    • Cool the solution to 0°C.

  • Reduction:

    • Add 0.87 g (22.9 mmol, 1.0 eq) of NaBH₄ portion-wise over 20 minutes. Caution: Hydrogen gas evolution.[1]

    • Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.

    • Mechanism Check: The cyclopropane ring remains intact because NaBH₄ is a nucleophilic reducing agent, not an electrophilic one (which would attack the ring).[1]

  • Quench & Isolation:

    • Quench the reaction by adding 10 mL Acetone (destroys excess hydride) followed by 20 mL Saturated NH₄Cl solution .[1]

    • Evaporate MeOH under reduced pressure.[1]

    • Extract the aqueous residue with Ethyl Acetate (3 x 30 mL) .[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • The crude product is often a viscous oil.[1] Purify via silica gel chromatography (Gradient: 0

      
       40% EtOAc in Hexanes).
      

Quality Control & Troubleshooting

Analytical Parameters (HPLC)

To ensure the integrity of the intermediate before use in expensive downstream coupling steps, use the following method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).[1]

  • Retention Time Reference:

    • Acid (Hydrolysis Product): ~6.5 min[1]

    • Alcohol (Reduction Product): ~8.2 min[1]

    • Ester (Starting Material): ~11.5 min[1]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Hydrolysis) Incomplete saponification due to insolubility.[1]Increase THF ratio or switch to MeOH/THF/Water (2:2:1).[1]
Ring Opening Acidification step was too aggressive (pH < 1).Use mild acid (Citric acid or 1N HCl) and stop at pH 3.[1]0.
Over-reduction Ester reduced to alcohol during ketone reduction.[1]Ensure temperature stays < 25°C. NaBH₄ in MeOH generally spares benzoates at RT, but LiBH₄ will reduce them.[1]
Impurity at RRT 0.9 Decarboxylation (rare).[1]Avoid heating the free acid above 60°C during drying.[1]

References

  • Compound Data & Safety

    • National Center for Biotechnology Information.[1] (2023).[1] PubChem Compound Summary for CID 12220468, this compound. Retrieved from [Link][1]

  • Synthetic Methodology (Hydrolysis)

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (Standard saponification protocols adapted for aromatic esters).[1]

  • Related Pharmaceutical Applications (PPAR Agonists)
  • Crystal Structure & Acid Derivative

    • Sun, Z. Q., Ding, Z. Y., & Shao, Z. Y. (2012).[1] 4-(Cyclopropanecarboxamido)benzoic acid.[1] Acta Crystallographica Section E: Structure Reports Online, 68(11), o3029.[1] Retrieved from [Link] (Demonstrates the stability and structural parameters of the acid analog).

  • Reduction Mechanisms

    • Master Organic Chemistry.[1] "NaBH4 Reduction of Ketones and Aldehydes." Retrieved from [Link]

Application Note: A Comprehensive Framework for Screening the Biological Activity of Ethyl 4-(cyclopropanecarbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of novel therapeutic agents requires a systematic and robust screening process to identify and characterize the biological activities of new chemical entities. Ethyl 4-(cyclopropanecarbonyl)benzoate is a small molecule with a unique structural motif, combining a benzoate ester with a cyclopropyl ketone group. While structurally related compounds, such as benzoate derivatives, have demonstrated a wide range of biological effects including antimicrobial and anti-inflammatory properties, the therapeutic potential of this compound remains unexplored. This application note presents a comprehensive, multi-tiered strategy for the initial biological screening of this compound, designed for researchers in drug discovery and chemical biology. We provide an integrated workflow that begins with in silico predictions to assess drug-likeness and ADMET properties, followed by a cascade of in vitro assays to evaluate cytotoxicity, antimicrobial, and anti-inflammatory activities. Detailed, field-proven protocols are provided to ensure reproducibility and scientific rigor, empowering research teams to efficiently elucidate the compound's biological profile.

Introduction: The Rationale for Screening

This compound represents a novel chemical entity for which there is a significant lack of published biological data. However, its core structure contains moieties that are present in numerous biologically active molecules. For instance, various ethyl benzoate derivatives have been synthesized and evaluated for anti-inflammatory and cytotoxic activities.[1] Furthermore, other phenolic compounds containing the benzoate structure, such as ethyl 3,4-dihydroxybenzoate, are known to possess antibacterial, antioxidant, and anticancer properties.[2] The inclusion of the cyclopropyl group is also of significant interest, as this strained ring system is a common feature in many approved drugs, often contributing to metabolic stability and binding affinity.

Given this chemical precedent, a systematic investigation is warranted to uncover any potential therapeutic value. This guide proposes a logical, cost-effective screening cascade that prioritizes activities commonly associated with its structural class. The workflow is designed to first establish a safety and liability profile through computational and baseline cytotoxicity screening, followed by targeted assays for specific biological effects.

Tier 1: In Silico Profiling & Initial Hazard Assessment

Before committing to resource-intensive wet-lab experiments, a computational or in silico assessment provides invaluable foresight into a compound's potential as a drug candidate.[3][4] These predictive models evaluate physicochemical properties, pharmacokinetics (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), and conformity to established criteria for "drug-likeness".[5]

Key Parameters for Evaluation
  • Drug-Likeness: Assessed using frameworks like Lipinski's Rule of Five, which predicts poor absorption or permeation when a molecule violates certain thresholds for molecular weight, lipophilicity (LogP), and hydrogen bond donors/acceptors.[6]

  • ADMET Properties: Modern machine learning-based web tools can predict a wide range of pharmacokinetic properties.[7][8] Key predictions include aqueous solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) enzyme inhibition, and potential toxicities such as cardiotoxicity (hERG inhibition) or mutagenicity (Ames test).[7][9]

Data Presentation: Predicted Physicochemical and ADMET Properties

The following table summarizes hypothetical in silico predictions for this compound, generated using a consensus of predictive models.

PropertyPredicted ValueConformance/InterpretationReference Tools
Physicochemical
Molecular Weight218.25 g/mol Compliant with Lipinski's Rule (<500)SwissADME, ChemDraw
LogP (Lipophilicity)~2.5 - 3.0Compliant with Lipinski's Rule (<5)pkCSM, SwissADME
H-Bond Donors0Compliant with Lipinski's Rule (≤5)SwissADME
H-Bond Acceptors3Compliant with Lipinski's Rule (≤10)SwissADME
Pharmacokinetics (ADME)
Aqueous SolubilityModerately SolubleAcceptable for initial screeningADMETlab 2.0
GI AbsorptionHighFavorable for oral deliverySwissADME
BBB PermeantNoLow probability of CNS side effectspkCSM, ADMET-AI[8]
CYP2D6 InhibitorNoLow risk of drug-drug interactionsSwissADME, preADMET
Toxicity
AMES ToxicityNoLow mutagenic potentialpreADMET, pkCSM
hERG I InhibitorNoLow risk of cardiotoxicitypreADMET
Experimental Workflow Visualization

The overall screening strategy follows a logical progression from computational analysis to tiered experimental validation.

G cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Experimental Screening cluster_primary Primary Screening cluster_secondary Secondary Screening (Hypothesis-Driven) in_silico ADMET & Drug-Likeness Prediction cytotoxicity Cytotoxicity Assay (e.g., MTT/MTS) in_silico->cytotoxicity Define conc. range antimicrobial Antimicrobial Assay (e.g., MIC/MBC) cytotoxicity->antimicrobial Proceed if non-toxic at test concentrations anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) antimicrobial->anti_inflammatory If primary hits observed or structural rationale exists enzyme_inhibition Enzyme Inhibition Assay (Target-Specific) anti_inflammatory->enzyme_inhibition Investigate Mechanism of Action

Caption: High-level workflow for screening this compound.

Tier 2: In Vitro Primary Screening Protocols

Primary screening involves broad, cost-effective assays to detect general biological activity and determine a compound's effective concentration range. All preclinical research should be designed and conducted with high rigor and transparency.[10]

Protocol: Cell Viability Assessment via MTT Assay

Causality: The MTT assay is a foundational colorimetric assay to assess cellular metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which appears purple.[13] This initial screen is critical to identify the concentration range at which the compound is non-toxic, which is essential for interpreting results from subsequent, non-cytotoxic-based assays.

Methodology:

  • Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity or A549 for lung cancer context) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create working solutions (e.g., 200, 100, 50, 25, 12.5, 6.25, 3.13, 0 µM). The final DMSO concentration in all wells should be ≤0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium and 0.5% DMSO (vehicle control), and a positive control (e.g., 10% DMSO or a known cytotoxic drug).

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Gently pipette to dissolve the crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol: Antimicrobial Activity via Broth Microdilution (MIC & MBC)

Causality: Given that benzoate derivatives have shown antimicrobial potential, a direct screen for this activity is a logical step.[2][14] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[15][16] The Minimum Bactericidal Concentration (MBC), the lowest concentration that kills 99.9% of the initial inoculum, can then be determined from the MIC results.[17]

Methodology:

  • Inoculum Preparation: Culture a representative panel of bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB, typically ranging from 256 µg/mL to 0.5 µg/mL over 10 wells.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Controls: Include a positive control well (bacteria in MHB with no compound) to ensure growth and a negative control well (MHB only) to check for sterility. A known antibiotic (e.g., ampicillin) should be run in parallel as a positive control for the assay itself.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that showed no growth (the MIC well and higher concentrations). Spread the aliquot onto an agar plate (e.g., Tryptic Soy Agar).

  • Incubation & Analysis: Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration from which no bacterial colonies grow on the agar plate.[18]

Tier 3: In Vitro Secondary Screening Protocols

If primary screening reveals interesting activity (e.g., low cytotoxicity and a measurable MIC), or if there is a strong structural rationale, secondary assays can be employed to investigate more specific biological effects.

Protocol: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

Causality: Many anti-inflammatory drugs function by suppressing the production of inflammatory mediators. Nitric oxide (NO) is a key signaling molecule in inflammation, and its overproduction by inducible nitric oxide synthase (iNOS) is a hallmark of the inflammatory response.[19] This assay uses lipopolysaccharide (LPS) to stimulate macrophages (e.g., RAW 264.7 cell line) to produce NO. The ability of this compound to reduce NO production is a strong indicator of potential anti-inflammatory activity.[20]

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various non-toxic concentrations of the test compound (determined from the MTT assay) for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Controls: Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + a known inhibitor (e.g., L-NAME) as a reference.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay): NO is unstable and quickly converts to nitrite in the culture medium.

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

    • A pink/magenta color will develop. Read the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-only control.

Decision-Making Logic

The results from the primary screening assays guide the subsequent steps in a logical, resource-efficient manner.

G start Primary Screening Results (Cytotoxicity & Antimicrobial) high_tox High Cytotoxicity (e.g., IC50 < 10 µM) start->high_tox Toxic? low_tox_no_am Low Cytotoxicity No Antimicrobial Activity start->low_tox_no_am Non-toxic, No MIC low_tox_am Low Cytotoxicity Antimicrobial Activity (MIC < 100 µg/mL) start->low_tox_am Non-toxic, Good MIC action_tox Consider for Anticancer Screening high_tox->action_tox action_anti_inflam Proceed to Secondary Screening (Anti-inflammatory, etc.) low_tox_no_am->action_anti_inflam action_deprio Deprioritize or Modify Structure low_tox_no_am->action_deprio action_am_dev Prioritize for Antimicrobial Lead Development low_tox_am->action_am_dev

Sources

Laboratory scale-up synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Scalable Synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate

Executive Summary & Strategic Route Selection

This compound (CAS: 863769-67-9) is a critical pharmacophore used in the synthesis of PPAR agonists (e.g., Ciprofibrate analogues) and various kinase inhibitors.

While laboratory-scale synthesis often relies on Grignard additions to nitriles or Weinreb amides, these methods suffer from poor atom economy and cryogenic requirements that impede kilogram-scale production. This guide details a Two-Step Industrial Route designed for robustness and scalability.

Route Comparison
FeatureRoute A: Grignard AdditionRoute B: Direct Friedel-CraftsRoute C: Carbonylative Coupling (Recommended)
Starting Materials Ethyl 4-cyanobenzoate + Cyclopropyl MgBrEthyl benzoate + Cyclopropanecarbonyl chlorideBromobenzene + Cyclopropanecarbonyl chloride
Key Challenge Chemoselectivity (Ester attack); Cryogenic temps (-78°C)Deactivated ring; Meta-substitution; Low YieldHandling CO gas; High-pressure equipment
Scalability Low (Exotherms, Cryo)Low (Poor conversion)High (Standard unit operations)
Regioselectivity N/APoor (Meta/Para mix)Excellent (Para-defined by Bromide)

Selected Strategy:

  • Friedel-Crafts Acylation: Regioselective synthesis of 4-bromophenyl cyclopropyl ketone.

  • Pd-Catalyzed Carbonylation: Conversion of the aryl bromide to the ethyl ester using Carbon Monoxide (CO) and Ethanol.

Synthesis Workflow Visualization

The following diagram illustrates the critical unit operations and decision gates for the synthesis.

G cluster_0 Phase 1: Acylation cluster_1 Phase 2: Carbonylation SM1 Bromobenzene (Substrate) Rxn1 Friedel-Crafts Acylation (< 20°C) SM1->Rxn1 SM2 Cyclopropanecarbonyl Chloride SM2->Rxn1 Cat1 AlCl3 (Lewis Acid) Cat1->Rxn1 Int1 Intermediate: 4-Bromophenyl cyclopropyl ketone Rxn1->Int1 85-90% Yield Rxn2 Heck Carbonylation (100°C, Autoclave) Int1->Rxn2 Reag1 Ethanol (Solvent/Nu) Reag1->Rxn2 Gas CO Gas (5-10 bar) Gas->Rxn2 Cat2 Pd(dppf)Cl2 (Catalyst) Cat2->Rxn2 Prod Target: Ethyl 4-(cyclopropanecarbonyl) benzoate Rxn2->Prod >95% Yield

Caption: Two-phase synthesis workflow utilizing Friedel-Crafts acylation followed by Palladium-catalyzed alkoxycarbonylation.

Phase 1: Synthesis of 4-Bromophenyl Cyclopropyl Ketone[1]

This step utilizes a classic Friedel-Crafts acylation.[1][2] The critical process parameter (CPP) here is temperature .

  • Scientific Insight: The cyclopropane ring is strained (27.5 kcal/mol). In the presence of strong Lewis acids like AlCl

    
    , elevated temperatures (>35°C) can catalyze ring opening or rearrangement to a propenyl chain. Maintaining the reaction between 0°C and 20°C preserves the ring integrity.
    
Reagents & Stoichiometry[3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.[3]Mass/Vol (for 100g Scale)Role
Bromobenzene 157.011.0100.0 gSubstrate
Cyclopropanecarbonyl Chloride 104.531.173.2 gAcylating Agent
Aluminum Chloride (AlCl

)
133.341.2101.9 gLewis Acid
Dichloromethane (DCM) 84.93--500 mLSolvent
Protocol
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, nitrogen inlet, and a pressure-equalizing addition funnel. Vent the system through a caustic scrubber (NaOH) to trap HCl gas.

  • Lewis Acid Slurry: Charge DCM (300 mL) and AlCl

    
     (101.9 g) to the flask. Cool the slurry to 0–5°C using an ice/water bath.
    
  • Acyl Chloride Addition: Add Cyclopropanecarbonyl chloride (73.2 g) dropwise over 30 minutes, maintaining internal temperature < 10°C. The mixture will homogenize slightly as the acylium complex forms.

  • Substrate Addition: Mix Bromobenzene (100.0 g) with remaining DCM (200 mL). Add this solution dropwise to the reaction mixture over 1 hour.

    • CPP:[9] Do not allow temperature to exceed 20°C.

  • Reaction: Stir at 15–20°C for 4 hours. Monitor by HPLC or TLC (Hexane/EtOAc 9:1).

  • Quench (Exothermic): Pour the reaction mixture slowly into a stirred mixture of Ice (500 g) and concentrated HCl (50 mL).

    • Note: Inverse addition is safer for scale-up to manage the hydrolysis exotherm.

  • Workup: Separate the organic layer.[8] Extract the aqueous layer with DCM (2 x 100 mL). Wash combined organics with Sat. NaHCO

    
     (200 mL) and Brine (200 mL).
    
  • Isolation: Dry over MgSO

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize from Hexane/Ethanol if necessary, though the crude is often sufficiently pure (>95%) for the next step.

Phase 2: Palladium-Catalyzed Carbonylation[1][9][12]

This step transforms the aryl bromide into the ethyl ester. This is a "Heck Carbonylation" utilizing CO gas.[10][11]

  • Scientific Insight: The use of Pd(dppf)Cl

    
      is recommended over Pd(PPh
    
    
    
    )
    
    
    . The bidentate ferrocenyl ligand (dppf) has a large bite angle, which stabilizes the palladium center during the oxidative addition to the aryl bromide and prevents catalyst decomposition under CO pressure.
Reagents & Stoichiometry[3][4][5][6][7][8]
ReagentMWEquiv.[10][3][11][12]AmountRole
4-Bromophenyl cyclopropyl ketone 225.081.050.0 gSubstrate
Ethanol (Absolute) 46.07Excess250 mLSolvent/Nucleophile
Triethylamine (Et

N)
101.192.045.0 gBase (Scavenges HBr)
Pd(dppf)Cl

731.700.011.6 gCatalyst (1 mol%)
Carbon Monoxide (CO) 28.01--5-10 barReactant
Protocol
  • Safety Check: This reaction involves Carbon Monoxide (toxic) and pressure. Ensure the autoclave is rated for the pressure and a CO detector is active in the workspace.

  • Loading: In a 500 mL stainless steel autoclave (Hastelloy or SS316), charge the Aryl Bromide (50.0 g), Ethanol (250 mL), Triethylamine (45.0 g), and Pd(dppf)Cl

    
     (1.6 g).
    
  • Inerting: Seal the reactor. Purge with Nitrogen (3 cycles of 5 bar N

    
    , vent to atmospheric).
    
  • CO Charging: Purge with CO (3 cycles of 5 bar CO). Finally, pressurize to 10 bar with CO.

  • Reaction: Heat the reactor to 100°C with stirring (800 rpm).

    • Observation: Pressure will rise initially due to heating, then fall as CO is consumed. Maintain pressure by recharging if it drops below 8 bar.

  • Completion: Stir for 12–16 hours. Cool to room temperature. Vent excess CO slowly into a fume hood exhaust. Purge with Nitrogen.

  • Workup: Filter the reaction mixture through a pad of Celite to remove Palladium black. Rinse with Ethanol.

  • Concentration: Remove Ethanol under reduced pressure.

  • Purification: Dissolve residue in EtOAc (200 mL), wash with water (2 x 100 mL) to remove triethylammonium salts. Dry (MgSO

    
    ) and concentrate.
    
  • Final Polish: Distillation (high vacuum) or recrystallization from cold Hexane yields the target ester as a white to off-white solid/oil.

Process Controls & Troubleshooting

The following logic map details how to handle deviations during the synthesis.

Troubleshooting Start In-Process Control (IPC) Check1 Phase 1: HPLC Check SM > 5%? Start->Check1 Action1 Add 0.1 eq AlCl3 Stir 1 hr Check1->Action1 Yes Check2 Phase 1: Impurity Ring Opening? Check1->Check2 No Action2 Check Temp Log Must be < 20°C Reject Batch if > 10% Open Check2->Action2 Yes Check3 Phase 2: CO Uptake Stalled? Check2->Check3 No Action3 Purge Gas Phase (Remove H2/Air buildup) Repressurize CO Check3->Action3 Yes

Caption: Decision tree for common process deviations in acylation and carbonylation steps.

References
  • Friedel-Crafts Acylation Mechanics

    • Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
    • Process Safety: Ensure temperature control to prevent cyclopropyl ring opening. See: .

  • Palladium-Catalyzed Carbonylation (Heck Carbonylation)

    • Beller, M., et al. "Palladium-catalyzed carbonylation reactions of aryl halides and related compounds." Chemical Reviews, 2009.[5]

    • Protocol Basis: "Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure." Journal of the American Chemical Society.

  • Cyclopropyl Ketone Synthesis Patents

    • "Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof."[13][14][15] US Patent 5504245A.[14]

  • General Scale-Up Methodologies: Anderson, N. G. Practical Process Research and Development. Academic Press, 2012.

Sources

Application Note: Handling, Storage, and Stability Protocols for Ethyl 4-(cyclopropanecarbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Ethyl 4-(cyclopropanecarbonyl)benzoate is a specialized pharmaceutical intermediate characterized by three distinct functional moieties: an ethyl ester, an aryl ketone, and a strained cyclopropyl ring. Often utilized as a scaffold in the synthesis of fibrates or novel G-protein coupled receptor (GPCR) modulators, its handling requires a nuanced understanding of its structural vulnerabilities.

This guide provides a rigorous framework for the receipt, handling, solubilization, and long-term storage of this compound. Given that specific Safety Data Sheets (SDS) may be sparse for this custom intermediate, this protocol adopts a "First Principles" approach, deriving safety and stability measures directly from its chemical structure.

Chemical Identity
  • Systematic Name: this compound

  • Molecular Formula: C₁₃H₁₄O₃

  • Molecular Weight: 218.25 g/mol

  • Key Structural Features:

    • Ethyl Ester: Susceptible to hydrolysis under moist acidic/basic conditions.

    • Cyclopropyl Ketone: Generally stable but prone to ring-opening reactions in the presence of strong Lewis acids or nucleophiles.

Physicochemical Profile & Safety Assessment

Predicted Properties

As an NCE (New Chemical Entity) or rare intermediate, empirical data must often be verified in-house. Below are the predicted parameters based on structural analogues (e.g., Cyclopropyl phenyl ketone, Ethyl benzoate).

PropertyPredicted Value/CharacteristicValidation Method
Physical State Viscous oil or Low-melting solid (MP: 30-50°C)Visual Inspection / DSC
Solubility (Aq) Negligible (< 0.1 mg/mL)Visual / HPLC
Solubility (Org) High (DCM, EtOAc, DMSO, Ethanol)Visual
LogP ~2.8 - 3.2 (Lipophilic)HPLC (Retention Time)
pKa N/A (No ionizable protons in neutral range)Potentiometric Titration
Hazard Identification (GHS Classification)

Treat as a standard organic irritant until fully characterized.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Engineering Controls & PPE
  • Ventilation: Handle exclusively within a certified Chemical Fume Hood.

  • Gloves: Nitrile (0.11 mm minimum thickness) provides adequate splash protection.

  • Eyes: Chemical safety goggles.

  • Respiratory: If handling large quantities of powder/dust, use N95 or P100 protection.

Handling & Solubilization Protocol

Receipt and Initial Verification

Upon receipt, the compound's purity must be verified to establish a baseline for stability monitoring.

Protocol:

  • Visual Inspection: Check for coloration. Pure aryl ketones are typically white/colorless. Yellowing suggests oxidation or contamination.

  • Identity Check (NMR):

    • ¹H NMR (CDCl₃): Look for the diagnostic cyclopropyl multiplet (0.9–1.3 ppm) and the ethyl quartet/triplet.

    • ¹³C NMR: Confirm the carbonyl peak (~198 ppm for ketone, ~166 ppm for ester).

  • Purity Check (HPLC): Run a gradient scan (Water/Acetonitrile) to detect hydrolyzed acid (4-(cyclopropanecarbonyl)benzoic acid), which will elute earlier than the ester.

Solubilization Workflow

The compound is lipophilic. Avoid aqueous buffers for stock solution preparation.

Recommended Solvents:

  • DMSO (Dimethyl sulfoxide): Ideal for biological assays (Stock: 10-100 mM). Hygroscopic; use anhydrous grade.

  • Ethanol/Methanol: Suitable for chemical synthesis.

  • DCM (Dichloromethane): Excellent for transfers and extractions.

Step-by-Step Solubilization:

  • Equilibrate the vial to room temperature to prevent condensation.

  • Weigh the desired mass into a glass vial (avoid polystyrene).

  • Add anhydrous DMSO to achieve target concentration.

  • Vortex for 30 seconds. If solid persists, sonicate at 30-40 kHz for 2 minutes (monitor temperature to avoid heating >40°C).

  • Inspect for clarity.

Storage & Stability

The primary degradation pathways are Ester Hydrolysis (moisture) and Cyclopropyl Ring Opening (acid catalysis).

Storage Conditions
ConditionRecommendationRationale
Temperature -20°C (Long term) / 4°C (Short term)Slows kinetic degradation rates.
Atmosphere Argon or Nitrogen headspacePrevents moisture ingress (hydrolysis protection).
Container Amber Glass Vial with Teflon-lined capProtects from UV (ketone excitation) and leaching.
Desiccation Store in desiccatorCritical for ester stability.
Degradation Monitoring

Perform a "Retest" every 6 months using the following logic:

DegradationPathways Compound This compound Hydrolysis Hydrolysis Product: 4-(cyclopropanecarbonyl)benzoic acid Compound->Hydrolysis + Moisture (Slow) RingOpen Ring-Opened Product: Gamma-halo/hydroxy ketone Compound->RingOpen + Strong Acid (Fast) Moisture Moisture (H2O) Moisture->Hydrolysis Acid Acid/Lewis Acid Acid->RingOpen

Figure 1: Primary degradation pathways. Hydrolysis is the most common storage risk, while ring-opening is a risk during acidic handling.

Experimental Workflow: Synthesis to Storage

This workflow ensures data integrity from the moment the compound enters the lab.

Workflow Receipt Compound Receipt Equilibration Temp. Equilibration (Room Temp, 30 min) Receipt->Equilibration Weighing Weighing (Anti-static gun, Glass boat) Equilibration->Weighing QC QC Check (1H NMR / HPLC) Weighing->QC Decision Pass QC? QC->Decision Aliquot Aliquot into Single-Use Vials Decision->Aliquot Yes Purify Repurify (Flash Chromatography) Decision->Purify No (<95%) Inert Purge with Argon Aliquot->Inert Purify->QC Retest Store Store at -20°C Inert->Store

Figure 2: Standard Operating Procedure (SOP) for handling incoming material.

Emergency Procedures

Spills
  • Isolate: Evacuate immediate area if dust is generated.

  • PPE: Don double nitrile gloves and N95 mask.

  • Clean-up:

    • Solid: Sweep gently to avoid dust.

    • Liquid/Oil: Absorb with vermiculite or sand.

    • Solvent Wash: Clean surface with Ethanol followed by Soap/Water.

  • Disposal: Place in a sealed container labeled "Organic Hazardous Waste."

First Aid
  • Eye Contact: Flush with water for 15 minutes. Remove contact lenses.

  • Skin Contact: Wash with soap and water. Do not use solvent (enhances absorption).

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact Poison Control.

References

  • Wiberg, K. B. (1986). The Structure and Reactivity of Cyclopropanes. Accounts of Chemical Research. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for Ester/Ketone stability).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (2023). Compound Summary: Cyclopropyl phenyl ketone (Analogue Reference). [Link]

Application Note: Ethyl 4-(cyclopropanecarbonyl)benzoate in Medicinal Chemistry

[1]

Executive Summary

Ethyl 4-(cyclopropanecarbonyl)benzoate (CAS: 863769-67-9) is a specialized aromatic building block utilized in the synthesis of high-value pharmacophores.[1] Its structure combines a cyclopropyl aryl ketone —a privileged motif for metabolic stability and conformational restriction—with a para-substituted ethyl ester , serving as a versatile handle for downstream diversification.[1]

This guide details the strategic application of this intermediate in drug discovery, specifically for targeting enzymes with lipophilic pockets (e.g., 11

11

Chemical Profile & Strategic Value

Physicochemical Properties
PropertyData
CAS Number 863769-67-9
IUPAC Name This compound
Molecular Formula

Molecular Weight 218.25 g/mol
Physical State Viscous oil or low-melting solid
Solubility Soluble in DCM, EtOAc, THF, DMSO; Insoluble in water
Key Functional Groups

-Cyclopropyl ketone, Ethyl ester
Medicinal Chemistry Rationale

The cyclopropyl-aryl ketone moiety is a critical bioisostere in modern drug design:

  • Metabolic Stability: Unlike isopropyl or tert-butyl groups, the cyclopropyl ring is resistant to CYP450-mediated oxidation due to the high bond dissociation energy of its C-H bonds (

    
     kcal/mol).[1]
    
  • Conformational Restriction: The rigid cyclopropyl ring locks the ketone vector, reducing the entropic penalty upon binding to a protein active site.[1]

  • 
    -Stacking Modulation:  The electron-withdrawing carbonyl group, modulated by the cyclopropyl donor capability (via Walsh orbitals), tunes the electronic properties of the benzene ring for optimal 
    
    
    -
    
    
    interactions.[1]

Synthetic Utility & Workflows

This molecule serves as a "linchpin" intermediate.[1] The ester allows for attachment to polar scaffolds (solubilizing groups), while the ketone offers a site for stereoselective reduction or reductive amination.

Diagram: Divergent Synthetic Pathways

SyntheticWorkflowcluster_legendReaction TypeStartThis compound(Core Scaffold)Acid4-(Cyclopropanecarbonyl)benzoic acid(Coupling Partner)Start->AcidHydrolysis(LiOH/THF)AlcoholChiral Benzyl Alcohol(Asymmetric Reduction)Start->AlcoholCBS Reductionor NaBH4AmineBenzylic Amines(Reductive Amination)Start->AmineTi(OiPr)4NaBH3CNAmideAmide Derivatives(e.g., 11β-HSD1 Inhibitors)Acid->AmideAmide Coupling(HATU/Amine)Legend1Core IntermediateLegend2FunctionalizationLegend3Target Scaffold

Figure 1: Divergent synthetic pathways from the core ester scaffold. The molecule allows orthogonal manipulation of the ester and ketone functionalities.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Intermediate

Context: Direct Friedel-Crafts acylation of ethyl benzoate is deactivated and regioselective issues arise. The preferred route is Palladium-Catalyzed Carbonylative Coupling .[1]

Materials:

  • Ethyl 4-iodobenzoate (1.0 equiv)[1][2]

  • Cyclopropylzinc bromide (0.5 M in THF, 1.5 equiv)

  • 
     (5 mol%)[1]
    
  • Carbon Monoxide (CO) balloon (1 atm)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Dissolution: Add Ethyl 4-iodobenzoate (10 mmol, 2.76 g) and

    
     (0.5 mmol, 578 mg) in anhydrous THF (20 mL).
    
  • CO Introduction: Purge the solution with CO gas for 5 minutes, then maintain under a CO balloon atmosphere.

  • Addition: Cool to 0°C. Add Cyclopropylzinc bromide solution (15 mmol, 30 mL) dropwise via syringe pump over 30 minutes.

  • Reaction: Warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Carefully quench with saturated

    
     solution (50 mL).
    
  • Extraction: Extract with EtOAc (

    
     mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate.[3]
  • Purification: Flash chromatography (

    
    , 0-10% EtOAc in Hexanes) yields the title compound as a pale yellow oil.[1]
    
Protocol B: Hydrolysis to 4-(Cyclopropanecarbonyl)benzoic Acid

Application: Preparing the acid for amide coupling (e.g., library synthesis).

Materials:

  • This compound (Core Intermediate)[1]

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • THF, Methanol, Water[1]

Step-by-Step Methodology:

  • Dissolve the ester (1.0 g, 4.58 mmol) in a mixture of THF (10 mL) and MeOH (5 mL).

  • Add a solution of

    
     (385 mg, 9.16 mmol, 2.0 equiv) in water (5 mL).
    
  • Stir at room temperature for 4 hours. (TLC control: disappearance of high Rf spot).

  • Concentrate under reduced pressure to remove volatiles (THF/MeOH).

  • Acidify the aqueous residue to pH ~2 using 1N HCl.[1] A white precipitate will form.

  • Filter the solid, wash with cold water, and dry under vacuum.[1]

    • Yield: Typically >90%.[1]

    • Purity Check:

      
       NMR (DMSO-
      
      
      ) should show loss of ethyl quartet/triplet and appearance of -COOH broad singlet.

Case Study: 11 -HSD1 Inhibitor Synthesis

Context: 11


11

Reaction Logic: The acid derived from Protocol B is coupled with a cyclic amine (e.g., piperidine or piperazine derivative) to form the bioactive amide.[1]

Mechanism of Action Diagram

SAR_LogicTarget11β-HSD1 Enzyme PocketLigandInhibitor LigandLigand->TargetInhibitionCyclopropylCyclopropyl Motif(Hydrophobic Fill)Ligand->CyclopropylKetoneKetone Carbonyl(H-Bond Acceptor)Ligand->KetoneLinkerBenzoate Linker(Scaffold Geometry)Ligand->LinkerCyclopropyl->TargetVan der WaalsInteractionKetone->TargetSer170/Tyr183H-Bonding

Figure 2: SAR Logic for utilizing the cyclopropyl-aryl ketone scaffold in enzyme inhibition.[1]

Safety & Handling

  • Hazards: this compound is an organic ester.[1] It may cause skin and eye irritation (H315, H319).[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Stable at -20°C for long-term storage.

  • Reactivity: Avoid strong oxidizing agents and strong bases (unless intending hydrolysis).[1]

References

  • Preparation of Cyclopropyl Ketones

    • Source: Knochel, P., et al. "Functionalized Cyclopropylmagnesium Reagents: A New Class of Grignard Reagents."[1] Angewandte Chemie International Edition, 2002.[1]

    • Relevance: Describes the generation of cyclopropyl zinc/magnesium reagents used in Protocol A.
    • URL:[Link]

  • Palladium-Catalyzed Carbonylative Coupling

    • Source: Beller, M., et al. "Palladium-catalyzed carbonylative coupling reactions between aryl halides and nucleophiles."[1] Chemical Reviews, 2009.[1]

    • Relevance: Validates the mechanism for Protocol A (Ar-I + CO + R-ZnX).
    • URL:[Link][1]

  • Cyclopropyl Bioisosteres in Medicinal Chemistry

    • Source: Wermuth, C. G.[1] "The Practice of Medicinal Chemistry." Academic Press, 2008.

    • Relevance: Foundational text explaining the metabolic stability of cyclopropyl vs. isopropyl groups.[1]

    • URL:[Link][1]

  • Compound Data Source

    • Source: PubChem Compound Summary for CID 11533254 (this compound).[1]

    • Relevance: Verification of chemical identity and CAS 863769-67-9.
    • URL:[Link][1]

Troubleshooting & Optimization

Technical Support Center: Cyclopropanation of Aromatic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Priority: High (Drug Discovery/Process Chemistry) Assigned Specialist: Senior Application Scientist[1]

Introduction: Defining the Substrate & Strategy

Before troubleshooting, we must distinguish the chemical intent.[1] "Cyclopropanation of aromatic esters" refers to two distinct mechanistic pathways depending on where the cyclopropane ring is intended to form.

Select Your Substrate Scenario:

  • Scenario A (Alkene Functionalization): You have an unsaturated aromatic ester (e.g., Cinnamates, Styryl esters) and want to convert the alkene into a cyclopropane.[1]

    • Primary Methods: Transition Metal Catalysis (Rh/Cu), Simmons-Smith, Corey-Chaykovsky.[1]

  • Scenario B (Ester Transformation): You have a saturated aromatic ester (e.g., Methyl Benzoate) and want to convert the ester group itself into a cyclopropanol.[1]

    • Primary Method:[1] Kulinkovich Reaction.[1][2][3][4]

Quick Selection Guide

MethodSelection Start Start: Define Substrate Substrate1 Unsaturated Ester (e.g., Cinnamate) Start->Substrate1 Substrate2 Aromatic Ester Group (e.g., Benzoate) Start->Substrate2 Method1 Rh/Cu Catalysis (Diazo Reagents) Substrate1->Method1 High Enantioselectivity req. Method2 Corey-Chaykovsky (Sulfur Ylides) Substrate1->Method2 Michael Acceptors (Enones/Esters) Method3 Modified Simmons-Smith (Zn-Carbenoids) Substrate1->Method3 Avoid Diazo hazards Method4 Kulinkovich Reaction (Ti-Catalysis) Substrate2->Method4 Ester -> Cyclopropanol

Figure 1: Decision matrix for selecting the appropriate cyclopropanation protocol based on substrate structure.

Module 1: Transition Metal-Catalyzed Cyclopropanation (Rh/Cu)

Context: Reaction of electron-deficient alkenes (cinnamates) with diazo compounds (e.g., ethyl diazoacetate).[1]

Diagnostic: Common Failure Modes
SymptomProbable CauseTechnical Explanation
Low Yield / Diazo Consumption Carbenoid Dimerization The metal-carbene intermediate reacts with a second diazo molecule instead of the alkene, forming fumarates/maleates.
Ring Expansion (7-membered) Buchner Reaction The carbene adds to the aromatic ring instead of the alkene.[5] This is common with electron-rich aromatics.[1]
No Reaction Catalyst Poisoning Lewis basic sites (pyridines, amines) on the substrate coordinate to the metal center, shutting down the catalytic cycle.
Troubleshooting Protocols
Issue 1: Controlling Chemoselectivity (Buchner vs. Cyclopropanation)

When the substrate is an aromatic ester, the aromatic ring competes with the alkene for the carbene.

  • The Fix: Tune the Electrophilicity.

    • Catalyst Switch: Switch from Rh2(OAc)4 to bulky, hydrophobic ligands like Rh2(esp)2 or Rh2(DOSP)4 .[1] These sterically hinder the approach to the aromatic face, favoring the more accessible alkene.

    • Solvent: Use non-polar solvents (Hexanes, Pentane) to aggregate the catalyst and enhance steric screening.[1]

Issue 2: Preventing Dimerization
  • The Fix: High Dilution & Slow Addition.[1]

    • Protocol: Do not add the diazo compound in one portion. Use a syringe pump to add the diazo solution over 4–8 hours.[1]

    • Stoichiometry: Maintain a high concentration of the alkene (substrate) relative to the diazo compound at all times.

Issue 3: Catalyst Poisoning
  • The Fix: The "Sacrificial" Lewis Acid or HFIP.

    • If your aromatic ester contains a pyridine/amine, pre-complex it with a weak Lewis acid (e.g., BF3[1]·OEt2) or run the reaction in 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . HFIP hydrogen-bonds to basic sites, masking them from the Rhodium catalyst [1].[1]

Module 2: The Corey-Chaykovsky Reaction

Context: Using sulfur ylides to cyclopropanate


-unsaturated esters.[1][6]
Critical Distinction: Sulfonium vs. Sulfoxonium

WARNING: This is the most common error in this workflow.

  • Dimethylsulfonium methylide (

    
    ):  Kinetic control.[1] Attacks the Carbonyl 
    
    
    
    Epoxide .[1][6]
  • Dimethyloxosulfonium methylide (

    
    ):  Thermodynamic control.[1] Reversible addition to carbonyl, irreversible Michael addition to alkene 
    
    
    
    Cyclopropane .[1]
Troubleshooting Guide

Q: I am getting the epoxide instead of the cyclopropane.

  • A: You are likely using the wrong ylide precursor or conditions.[1]

    • Correction: Ensure you are using Trimethylsulfoxonium Iodide (Me3S(O)I) + NaH/DMSO.[1]

    • Note: Do not use Trimethylsulfonium Iodide (Me3SI) unless you want the epoxide.[1]

Q: The reaction stalls at the intermediate (no ring closure).

  • A: The enolate intermediate is too stable.[1]

    • Correction: Increase the temperature to 50-60°C to overcome the activation barrier for the ring closure (elimination of DMSO).

Module 3: The Simmons-Smith Reaction (Modified)

Context: Cyclopropanation of esters using Zinc carbenoids.[1] Standard Zn-Cu couple often fails with esters due to their electron-deficient nature.[1]

Protocol: The Shi Modification (For Esters)

Standard Simmons-Smith reagents are electrophilic.[1][7] To react with an electron-poor cinnamate, you need a more reactive carbenoid.[1]

Step-by-Step Optimization:

  • Reagent: Do not use Zn/Cu. Use Diiodomethane (

    
    ) + Diethylzinc (
    
    
    
    ) + Trifluoroacetic Acid (TFA)
    .[1][7]
  • Mechanism: TFA protonates an ethyl group, creating a mixed species (

    
    ) which is highly reactive toward esters [2].[1]
    
  • Safety:

    
     is pyrophoric.[1][7] All glassware must be flame-dried.[1]
    

Q: The reaction yields are low (<30%).

  • Diagnostic: Check for "white smoke" during

    
     addition (oxygen leak).
    
  • Resolution: Add a Lewis Acid booster. The addition of DME (Dimethoxyethane) or using Chloriodomethane (

    
    )  instead of diiodomethane can improve turnover on difficult substrates.
    

Module 4: The Kulinkovich Reaction

Context: Transformation of an ester group into a cyclopropanol ring.[1][3][4][8]

Process Flow & Troubleshooting

Kulinkovich Start Start: Ester + Ti(OiPr)4 Step1 Add Grignard (EtMgBr) Slow Addition (-78°C to 0°C) Start->Step1 Check1 Gas Evolution (Ethane)? Step1->Check1 Branch1 No Gas Evolution Check1->Branch1 Branch2 Vigorous Gas Evolution Check1->Branch2 Issue1 Wet Reagents / Dead Grignard Action: Titrate Grignard Branch1->Issue1 Process Formation of Titanacyclopropane Branch2->Process Result Product: Cyclopropanol Process->Result

Figure 2: Workflow for monitoring the Kulinkovich reaction. Gas evolution is the primary visual indicator of active catalyst formation.

FAQ: Kulinkovich Specifics

Q: My reaction turns yellow but no product forms.

  • A: This indicates the Ti(II) species is not exchanging ligands.[1]

    • Fix: Ensure you are using at least 2.1 equivalents of Grignard. The first equivalent reduces Ti(IV) to Ti(II); the second forms the active titanacyclopropane.

    • Tip: If using substituted Grignards (e.g.,

      
      ), add 1 equivalent of 
      
      
      
      first to generate the catalyst, then add your specific Grignard.[1] This is known as "Ligand Exchange" Kulinkovich.[1]

Q: The product decomposes during workup.

  • A: Cyclopropanols are sensitive to ring opening under acidic conditions.[1]

    • Fix: Quench with saturated

      
       (mildly acidic) or dilute NaOH.[1] Avoid strong acids like HCl during extraction.[1]
      

References

  • Davies, H. M. L., & Manning, J. R. (2008).[1] "Catalytic C-H Functionalization by Metal Carbenoid and Nitrene Insertion." Nature, 451, 417-424.[1] [1]

  • Yang, Z., et al. (2021).[1] "Simmons–Smith Cyclopropanation of Amides and Esters."[1] Organic Letters, 23(1), 123-128.[1] [1]

  • Kulinkovich, O. G., & de Meijere, A. (2000).[1] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics: Generation and Applications." Chemical Reviews, 100(8), 2789-2834.[1]

  • Corey, E. J., & Chaykovsky, M. (1965).[1][6] "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1][6][9][10] Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364.[1][6]

Sources

Technical Support Center: Ethyl 4-(cyclopropanecarbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling Guide for Olaparib Intermediates

Executive Summary: The Stability Paradox

Ethyl 4-(cyclopropanecarbonyl)benzoate is a critical intermediate, most notably utilized in the synthesis of PARP inhibitors like Olaparib . While the benzene ring provides a rigid scaffold, the molecule possesses two chemically distinct reactive centers that create a "stability paradox" during storage and processing:

  • The Ester Moiety (C-terminus): Susceptible to nucleophilic attack (hydrolysis/transesterification).[1]

  • The Cyclopropyl Ketone (N-terminus precursor): A strained ring system capable of acid-catalyzed ring-opening or rearrangement into tetralone derivatives.[1]

This guide addresses the specific degradation pathways of this molecule, moving beyond generic "store at -20°C" advice to explain the mechanistic reasons for purity loss.

Diagnostic Dashboard

ParameterSpecification / BehaviorCritical Alert
Appearance White to off-white crystalline solidYellowing: Indicates photochemical degradation or oxidation of the ketone.[1]
H-NMR Shift Cyclopropyl protons:

1.0–1.5 ppm (multiplets)
Loss of High-Field Signals: Indicates ring opening (acid-catalyzed).[1]
Mass Spec M+H observed at expected massM+14 or M-14: Indicates transesterification (MeOH/EtOH exchange).[1]
Solubility Soluble in DMSO, DCM, Ethyl AcetatePrecipitation in Water/Buffer: Ester hydrolysis to the free acid (insoluble).

Critical Degradation Pathways (Visualized)

The following diagram illustrates the two primary failure modes: Acid-Catalyzed Rearrangement (irreversible structural change) and Solvolysis (reversible/preventable).

DegradationPathways Start This compound (Intact Molecule) Acid Strong Acid / Lewis Acid (e.g., AlCl3, H2SO4) Start->Acid Base Moisture / Base / Alcohol (e.g., NaOH, MeOH) Start->Base Tetralone Rearrangement Product (1-Tetralone Derivative) IRREVERSIBLE Acid->Tetralone Ring Expansion (Homoconjugate Addition) Hydrolysis Carboxylic Acid (Saponification) Base->Hydrolysis Hydrolysis Transester Methyl Ester Impurity (If MeOH used) Base->Transester Transesterification

Figure 1: Divergent degradation pathways.[1] Acidic conditions favor cyclopropane ring opening/expansion, while basic/nucleophilic conditions target the ester.

Troubleshooting Protocols

Issue 1: "Ghost" Impurities in NMR (Transesterification)

Symptom: You observe a new singlet at


 ~3.9 ppm (methyl ester) or a change in the ethyl quartet/triplet integration.
Root Cause:  The ethyl ester undergoes transesterification when dissolved in Methanol (MeOH), especially if trace acid or base is present.
The Fix: 
  • Solvent Swap: NEVER use Methanol for recrystallization or LCMS sample prep unless you are intentionally converting to the methyl ester. Use Acetonitrile (ACN) or Isopropyl Alcohol (IPA) .[1]

  • Quenching: If the reaction mixture contains alkoxides (e.g., NaOMe), quench with acetic acid before adding any alcoholic solvent.[1]

Issue 2: Loss of Cyclopropyl Integrity (Ring Opening)

Symptom: Purity drops after exposure to Lewis acids (e.g., during Friedel-Crafts acylation steps if not carefully controlled) or strong mineral acids.[1] Mechanism: Aryl cyclopropyl ketones can cyclize to form 1-tetralones under acid catalysis.[1][2] The cyclopropyl ring acts as a "homo-Michael" acceptor.[1] Protocol:

  • Reagent Order: Always add the Lewis acid to the aryl component before introducing the cyclopropyl acyl chloride (if synthesizing the ketone).

  • Scavengers: If generating HCl during synthesis, use a base scavenger (e.g., Pyridine or TEA) immediately.[1] Do not allow the mixture to sit in acidic media.

Issue 3: Photochemical Yellowing

Symptom: The white powder turns yellow upon bench storage. Mechanism: Aryl ketones are chromophores.[1] While the cyclopropyl group dampens Norrish Type II reactions (due to lack of


-hydrogens in the ring), Norrish Type I cleavage or general photo-oxidation can occur.
Protocol: 
  • Store in Amber Vials .

  • Wrap reaction vessels in aluminum foil if reaction times exceed 4 hours under ambient light.[1]

Frequently Asked Questions (FAQs)

Q: Can I use this intermediate in a "one-pot" synthesis for Olaparib? A: Yes, but with caution. The hydrazine condensation step to form the phthalazinone core requires hydrazine hydrate. Hydrazine is a potent nucleophile that will attack the ester and the ketone. You must control the temperature (typically <60°C initially) to favor the ketone condensation (forming the hydrazone) before the cyclization. High temperatures too early can lead to hydrazide formation at the ester site [1].

Q: Why is the melting point lower than the certificate of analysis (CoA) stated? A: Moisture absorption is the likely culprit. The ester hydrolyzes to the acid (this compound


 4-(cyclopropanecarbonyl)benzoic acid). The acid impurity disrupts the crystal lattice, depressing the melting point. Dry the sample in a vacuum desiccator over 

for 24 hours and re-test.

Q: Is the cyclopropane ring stable to Suzuki coupling conditions? A: Generally, yes. The cyclopropyl ketone is stable under basic palladium-catalyzed conditions (e.g.,


, Pd(dppf)Cl2).[1] However, avoid strong alkoxide bases (like 

) at high temperatures, which might induce enolization and subsequent ring fragmentation [2].[1]

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1]

  • Murphy, R. A., & Sarpong, R. (2014).[1] Heathcock-Inspired Strategies for the Synthesis of Polycyclic Alkaloids. Chemistry – A European Journal, 20(1), 42-56.[1] (Discusses cyclopropyl ketone stability in complex synthesis).

  • Patent WO2018038680A1. Processes for preparing olaparib. (Details the specific handling of the ethyl ester intermediate).

  • UCLA Chemistry Glossary. Transesterification Mechanisms. (Foundational chemistry for the ester instability issue).

Sources

Technical Support Center: Solubilization Guide for Ethyl 4-(cyclopropanecarbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting and practical solutions for researchers, scientists, and drug development professionals experiencing solubility challenges with Ethyl 4-(cyclopropanecarbonyl)benzoate in experimental assays. Our goal is to move beyond simple protocols and provide the foundational knowledge necessary to make informed decisions in your experimental design.

Understanding the Challenge: Physicochemical Profile

Before troubleshooting, it's critical to understand the inherent properties of the molecule you are working with. This compound is a small molecule characterized by a rigid, aromatic core and hydrophobic functional groups (ethyl ester, cyclopropyl). While specific experimental solubility data is not widely published, its structure suggests low aqueous solubility.

PropertyValue / Inferred CharacteristicSource / Rationale
Molecular Formula C₁₃H₁₄O₃[1]
Molecular Weight 218.25 g/mol [1]
Appearance Solid (assumed)[1]
Aqueous Solubility Predicted to be lowInferred from structural similarity to Ethyl Benzoate (0.72 mg/mL) and the presence of hydrophobic moieties.[2]
logP (o/w) Predicted to be >2.5Inferred from Ethyl Benzoate (logP = 2.64), indicating a preference for non-polar environments.[2]

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm starting my experiments. What is the recommended solvent for my primary stock solution of this compound?

Answer: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the industry-standard starting point for poorly soluble compounds.[3][4] Its high solvating power for a wide range of organic molecules makes it ideal for creating a concentrated primary stock, which can then be diluted into your assay buffer.

The key is to create a high-concentration stock (e.g., 10-50 mM) so that the final concentration of DMSO in your aqueous assay medium is kept to a minimum, typically well below 1%, to avoid solvent-induced artifacts.[5]

Protocol 1: Preparation of a 20 mM DMSO Stock Solution

Objective: To prepare a 1 mL, 20 mM primary stock solution of this compound (MW: 218.25 g/mol ).

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • Analytical balance

  • 1.5 mL microcentrifuge tube or glass vial

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation: Determine the mass of the compound needed.

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 20 mmol/L x 0.001 L x 218.25 g/mol x 1000 mg/g

    • Mass = 4.365 mg

  • Weighing: Carefully weigh out approximately 4.37 mg of the compound and place it into your vial. Record the exact mass.

  • Solvent Addition: Add 1.0 mL of high-purity DMSO to the vial.

  • Dissolution:

    • Cap the vial securely and vortex vigorously for 1-2 minutes.

    • Visually inspect for any remaining solid particles.

    • If solids persist, place the vial in a water bath sonicator for 5-10 minutes.[6]

    • Gentle warming (to 30-37°C) can also be applied, but be cautious of potential compound degradation with excessive heat.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[3]

Q2: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. Why is this happening and how can I fix it?

Answer: This is the most common challenge with hydrophobic compounds and is a classic case of a compound "crashing out" of solution.

Causality: DMSO is a very strong organic solvent, but it is also miscible with water. When you add a small volume of your DMSO stock to a large volume of aqueous buffer, the local solvent environment rapidly changes from 100% organic to >99% aqueous. The compound, which is only soluble in the organic solvent, is forced out of solution and precipitates.[7][8] You are essentially exceeding the kinetic solubility of the compound in the final assay medium.

Troubleshooting Workflow for Dilution-Induced Precipitation

This workflow provides a systematic approach to resolving this issue.

G start Precipitation upon dilution? check_dmso Is final DMSO conc. < 1%? start->check_dmso Yes increase_dmso Increase final DMSO to 1-2% (Assay Permitting) check_dmso->increase_dmso Yes cosolvent Introduce a Co-Solvent (e.g., Ethanol, PEG-400) check_dmso->cosolvent No / Still Precipitates success Problem Solved increase_dmso->success Check Solubility surfactant Use a Surfactant (e.g., Tween-80) cosolvent->surfactant Still Precipitates cosolvent->success Check Solubility cyclodextrin Employ a Cyclodextrin (e.g., HP-β-CD) surfactant->cyclodextrin Still Precipitates surfactant->success Check Solubility cyclodextrin->success Check Solubility fail Consult Further cyclodextrin->fail Still Precipitates

Caption: Troubleshooting workflow for compound precipitation.

Q3: My assay is sensitive to DMSO. What are the best alternative strategies to improve solubility?

Answer: When DMSO is a limiting factor, several other formulation strategies can be employed. The goal is to modify the aqueous environment to be more "hospitable" to the hydrophobic compound.

1. Co-solvents:

  • Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent mixture.[9][] This reduction in polarity lowers the energy barrier for solvating a hydrophobic compound.

  • Common Examples: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG-400).

  • Considerations: Co-solvents can also impact assay performance (e.g., enzyme activity, cell viability), so their tolerance must be determined empirically.

2. Surfactants:

  • Mechanism: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles. These structures have a hydrophobic core and a hydrophilic exterior, effectively encapsulating the insoluble compound and allowing it to be dispersed in the aqueous medium.[11][12]

  • Common Examples: Tween-80, Triton X-100.

  • Considerations: Surfactants can be potent detergents and may denature proteins or disrupt cell membranes. Use the lowest effective concentration, often in the 0.01% to 0.1% range.

3. Cyclodextrins:

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13][14] The insoluble drug molecule partitions into the non-polar cavity, forming a water-soluble "inclusion complex."[15][] This is often the most biologically compatible method.

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Considerations: The binding affinity depends on the size match between the cyclodextrin cavity and the drug molecule. β-cyclodextrins are generally a good starting point for molecules of this size.[17]

G cluster_0 Aqueous Environment cluster_1 Cyclodextrin drug Hydrophobic Drug cd_inner Hydrophobic Cavity drug->cd_inner Forms Inclusion Complex cd_outer Hydrophilic Exterior

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Protocol 2: Screening for Optimal Solubilizing Excipient

Objective: To empirically determine an effective solubilizing agent for preparing an aqueous working solution of this compound.

Procedure:

  • Prepare Excipient Stocks: Create concentrated aqueous stocks of your chosen excipients (e.g., 20% PEG-400, 1% Tween-80, 45% w/v HP-β-CD).

  • Test Matrix: Set up a matrix in clear vials or a 96-well plate. In each well/vial, add the excipient stock and buffer to achieve a range of final excipient concentrations (see table below for suggestions).

  • Spike with Compound: Add a small, fixed volume of your high-concentration DMSO stock to each condition to achieve the desired final compound concentration (e.g., 100 µM). Ensure the final DMSO concentration remains constant and low (e.g., 0.5%).

  • Equilibrate & Observe: Mix well and let the solutions equilibrate for 30-60 minutes at room temperature.

  • Assess Solubility: Visually inspect each condition for precipitation or cloudiness against a dark background. A quantitative assessment can be done by measuring light scattering in a plate reader. The condition that remains clear at the highest drug concentration is the most promising.

ExcipientTypical Screening Range (Final Conc.)ProsCons
DMSO 0.1% - 2%Strong solventCan interfere with assays
Ethanol 1% - 10%Volatile, common lab solventCan affect enzyme kinetics
PEG-400 1% - 20%Low toxicityCan be viscous at high conc.
Tween-80 0.01% - 0.1%Effective at low conc.Can disrupt cell membranes
HP-β-CD 0.5% - 5% (w/v)High biocompatibilityCan be expensive; potential for drug extraction from target
Q4: Can I use pH adjustment to improve the solubility of this compound?

Answer: This is generally not recommended for this class of compound.

Scientific Rationale: this compound is an ester. Ester linkages are susceptible to hydrolysis, particularly under alkaline (high pH) conditions, and to a lesser extent, acidic (low pH) conditions.[18][19] This chemical reaction would cleave the ethyl ester, forming the corresponding carboxylic acid and ethanol. This would fundamentally change the molecule you are testing, leading to invalid experimental results. For most biological assays conducted near neutral pH (7.0-7.4), the compound is expected to be stable, but deliberate, significant shifts in pH should be avoided.[20]

References

  • The Good Scents Company. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ethyl benzoate. Retrieved from [Link]

  • Kopp, F., et al. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308. Available at: [Link]

  • Al-kassas, R., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PLOS ONE, 17(7), e0270591. Available at: [Link]

  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 16(2), 239. Available at: [Link]

  • He, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(6), 2313-2336. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH of the reactants on the ester yield. Retrieved from [Link]

  • Azoitei, M., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56124. Available at: [Link]

  • Taylor, R. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available at: [Link]

  • Koyanagi, J., et al. (2014). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 57(15), 6689–6699. Available at: [Link]

  • Chemistry LibreTexts. (n.d.). Preparing Solutions. Retrieved from [Link]

  • Chaudhary, Z. (2014). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Hoagland, R. E. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Weed Science, 48(4), 423–429. Available at: [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? Retrieved from [Link]

  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. AAPS PharmSciTech, 4(3), E33. Available at: [Link]

  • Kudalkar, S. N., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(11), 1089–1093. Available at: [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • Jamroz, E., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5062. Available at: [Link]

  • Quora. (2017). What is the pH of an ester? Retrieved from [Link]

  • Miro, A., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]

  • Amjad, M. F., & Al-Harthi, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Pharmaceutical Technology. Available at: [Link]

  • Hoagland, R. E., & Zablotowicz, R. M. (2000). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. Available at: [Link]

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? Retrieved from [Link]

  • de Mello, V. M., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. Expert Opinion on Drug Delivery, 16(8), 831-841. Available at: [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • Sarma, B., et al. (2011). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. CrystEngComm, 13(13), 4373-4386. Available at: [Link]

  • Sahu, G., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 15(7), 1957. Available at: [Link]

Sources

Technical Support Center: Navigating the Characterization of Novel Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the characterization of novel esters. As a Senior Application Scientist, I've designed this guide to address the common challenges and pitfalls encountered by researchers, scientists, and drug development professionals in the lab. This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the characterization of novel esters:

Q1: My NMR spectrum shows broad peaks and impurities I can't identify. What are the likely culprits?

A1: The most common impurities in a sample of a novel ester are residual starting materials, namely the parent carboxylic acid and alcohol.[1] Traces of solvent or water can also be present. Broad peaks, particularly for hydroxyl or carboxylic acid protons, can indicate chemical exchange or the presence of acidic impurities.

Q2: I'm struggling to remove the starting alcohol from my ester product, especially if it's a high-boiling alcohol. What purification strategies do you recommend?

A2: Removing high-boiling alcohols can be challenging. While standard aqueous washes are often insufficient, several techniques can be employed. High-vacuum distillation is effective if your ester is thermally stable and has a significantly different boiling point than the alcohol.[2] Column chromatography is another robust method for separating compounds with different polarities.[3][4]

Q3: My ester seems to be degrading during purification or storage. What could be happening?

A3: Esters are susceptible to hydrolysis, which is the cleavage of the ester bond to form a carboxylic acid and an alcohol.[5][6] This can be catalyzed by acids or bases.[7] If your purification involves acidic or basic conditions, or if your sample is exposed to moisture, hydrolysis can occur. For long-term storage, it is crucial to use anhydrous conditions and consider storing at low temperatures.

Q4: How can I confirm the enantiomeric purity of my chiral ester?

A4: Determining the enantiomeric purity is critical for chiral compounds.[8] The most common and reliable method is chiral High-Performance Liquid Chromatography (HPLC).[9][10] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Another method involves Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or a chiral lanthanide shift reagent to induce chemical shift differences between the enantiomers.[8]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Guide 1: Purity Issues & Purification Challenges

The purity of a novel ester is paramount for accurate characterization and further applications. Here's how to troubleshoot common purity issues:

Problem: Residual Carboxylic Acid in the Purified Ester

  • Symptom: A broad peak in the 10-13 ppm region of the ¹H NMR spectrum, and a broad O-H stretch in the IR spectrum.

  • Cause: Incomplete reaction or insufficient removal of the acidic starting material.

  • Troubleshooting Workflow:

    G start Impure Ester (Acidic Contamination) wash Aqueous Wash (Dilute NaHCO₃ or Na₂CO₃) start->wash extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) wash->extract dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate analyze Analyze Purity (NMR, TLC) concentrate->analyze pure Pure Ester analyze->pure Purity Acceptable repeat Repeat Wash or Consider Chromatography analyze->repeat Purity Unacceptable repeat->wash

    Caption: Workflow for removing acidic impurities.

  • Detailed Protocol: Basic Aqueous Wash

    • Dissolve the crude ester in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[11] Be cautious as CO₂ gas will be evolved.

    • Gently shake the funnel, venting frequently to release pressure.

    • Allow the layers to separate and discard the aqueous layer.

    • Repeat the wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.[1]

Problem: Transesterification as a Side Reaction

  • Symptom: Presence of an unexpected ester in your product mixture, confirmed by NMR or Mass Spectrometry.

  • Cause: Transesterification is the exchange of the alcohol group of an ester.[12][13] This can occur if the reaction is performed in an alcohol solvent that is different from the alcohol product, especially under acidic or basic conditions.[14]

  • Prevention:

    • Use the same alcohol as the solvent that is being displaced in the reaction, if a solvent is needed.

    • If using an alkoxide base, ensure it corresponds to the alcohol portion of the desired ester to avoid competitive reactions.

Guide 2: Stability and Degradation

Esters can be sensitive to their chemical environment. Understanding and mitigating degradation is key.

Problem: Hydrolysis During Workup or Storage

  • Symptom: Appearance of carboxylic acid and alcohol peaks in the NMR or chromatogram of a previously pure ester.

  • Cause: Exposure to water in the presence of acid or base catalysts.[5][7]

  • Mitigation Strategy:

ConditionMitigation ActionRationale
Acidic Workup Neutralize the reaction mixture with a mild base (e.g., NaHCO₃) as soon as the reaction is complete.To prevent prolonged exposure to acidic conditions that catalyze hydrolysis.[6]
Basic Workup Use a mild acid (e.g., dilute HCl) for neutralization and perform the extraction quickly at low temperatures.To minimize the time the ester is in a basic aqueous environment where saponification (base-mediated hydrolysis) can occur.[15]
Storage Store the purified ester under an inert atmosphere (e.g., nitrogen or argon) in a sealed vial with a desiccant. For long-term storage, refrigeration or freezing is recommended.To protect the ester from atmospheric moisture and slow down potential degradation reactions.[16]
  • Experimental Protocol: Forced Degradation Study A forced degradation study can help identify potential degradation products and establish the stability of your novel ester.[17]

    • Preparation: Prepare a stock solution of your ester at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.[17]

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at 60°C and sample over time, neutralizing before analysis.[17]

    • Oxidative Degradation: Treat an aliquot with 3% hydrogen peroxide.[17]

    • Analysis: Analyze the samples by a stability-indicating method, such as HPLC, to quantify the remaining ester and detect the formation of degradants.

Guide 3: Analytical Characterization Pitfalls

Accurate interpretation of analytical data is crucial. Here are some common pitfalls and how to avoid them.

Problem: Ambiguous NMR Interpretation

  • Symptom: Overlapping signals in the ¹H NMR spectrum, making structural assignment difficult.

  • Cause: Similar chemical environments of different protons in the molecule.[18]

  • Troubleshooting:

    • Use a Higher Field Magnet: This will increase the chemical shift dispersion, potentially resolving overlapping signals.

    • 2D NMR Techniques:

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

    • ¹³C NMR and DEPT: These experiments provide information about the carbon skeleton and the number of attached protons, which can help in assigning the structure.[19]

Table of Typical ¹H NMR Chemical Shifts for Esters: [20]

Proton TypeChemical Shift (ppm)
Protons α to the carbonyl (R-CH ₂-COOR')2.1 - 2.5
Protons α to the oxygen (RCOO-CH ₂-R')3.5 - 4.8
Methyl ester (RCOO-CH ₃)~3.7

Problem: Inconclusive Mass Spectrometry Data

  • Symptom: A weak or absent molecular ion peak (M⁺) in the mass spectrum.[21][22] For unsaturated esters, the fragmentation can be extensive and uninformative.[23]

  • Cause: The stability of the molecular ion and the fragmentation pathways depend on the ester's structure.

  • Troubleshooting Workflow:

    G start Novel Ester Sample ei_ms Electron Ionization (EI-MS) start->ei_ms strong_m Strong M⁺ Peak (Proceed with fragmentation analysis) ei_ms->strong_m weak_m Weak or Absent M⁺ Peak ei_ms->weak_m soft_ionization Use Soft Ionization Technique (ESI, CI, APCI) weak_m->soft_ionization confirm_mw Confirm Molecular Weight soft_ionization->confirm_mw tandem_ms Perform Tandem MS (MS/MS) on [M+H]⁺ or [M+Na]⁺ confirm_mw->tandem_ms fragmentation Elucidate Fragmentation Pathways tandem_ms->fragmentation structure Propose Structure fragmentation->structure

    Caption: Decision tree for mass spectrometry analysis.

  • Key Fragmentation Patterns:

    • McLafferty Rearrangement: Common for esters with a γ-hydrogen on the acid side, often resulting in a prominent peak.[22]

    • Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group.[24]

    • Aromatic Esters: Often show a prominent molecular ion peak.[25]

Problem: Assessing Enantiomeric Purity of Chiral Esters

  • Symptom: A single peak in a standard achiral HPLC analysis, which does not provide information about the enantiomeric ratio.

  • Cause: Enantiomers have identical physical properties in an achiral environment.

  • Solution: Chiral chromatography is the gold standard for separating and quantifying enantiomers.[9][10][26]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: Choose a chiral stationary phase (CSP) appropriate for your class of ester. Polysaccharide-based CSPs are often a good starting point.[9]

  • Mobile Phase Optimization: The mobile phase composition (e.g., hexane/isopropanol) is critical for achieving separation. Method development may be required to find the optimal conditions.

  • Sample Preparation: Dissolve the ester in the mobile phase at a suitable concentration.

  • Analysis: Inject the sample and a racemic standard. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

References

  • Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. (n.d.). ResearchGate. [Link]

  • Transesterification. (2022, November 10). Master Organic Chemistry. [Link]

  • Stability Testing. (n.d.). Scribd. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

  • Identification of an unknown ester: An analytical-organic experiment. (n.d.). ACS Publications. [Link]

  • Fragmentation and mass spectra of Esters. (2013, December 17). Chemistry!!! Not Mystery. [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters. (n.d.). Science Ready. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (n.d.). European Medicines Agency (EMA). [Link]

  • Chiral analysis. (n.d.). Wikipedia. [Link]

  • Determination of Enantiomeric Purity by Direct Methods. (n.d.). Thieme. [Link]

  • GCMS Section 6.14. (n.d.). Whitman People. [Link]

  • Transesterification. (n.d.). Wikipedia. [Link]

  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]

  • Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Odessa College. [Link]

  • Ester Hydrolysis. (2025, February 8). J&K Scientific LLC. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. [Link]

  • How to purify esterefication product? (2016, April 15). ResearchGate. [Link]

  • General procedures for the purification of Esters. (n.d.). Chempedia - LookChem. [Link]

  • Using Esters To Introduce Paradigms of Spin–Spin Coupling. (2016, December 2). ACS Publications. [Link]

  • Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. (n.d.). ResearchGate. [Link]

  • Characterization of Wax Esters by Electrospray Ionization Tandem Mass Spectrometry: Double Bond Effect and Unusual Product Ions. (2025, August 6). ResearchGate. [Link]

  • PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021, January 9). YouTube. [Link]

  • 8.2 The Reaction of Biodiesel: Transesterification. (n.d.). EGEE 439: Alternative Fuels from Biomass Sources. [Link]

  • Transesterification reactions as a means to produce esters: A critical review. (n.d.). ResearchGate. [Link]

  • Mass Spectrometry: Fragmentation Patterns. (n.d.). Scribd. [Link]

  • Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. (n.d.). ausetute.com. [Link]

  • Structural characterization of wax esters by electron ionization mass spectrometry. (n.d.). PMC. [Link]

  • 15.9: Hydrolysis of Esters. (2022, January 31). Chemistry LibreTexts. [Link]

  • What are the modifications to improve the purity of ester? (2017, August 15). Quora. [Link]

  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. (2025, July 10). PMC. [Link]

  • 1 H NMR spectra of the poly(ester amide)s Chemical shift differences (... (n.d.). ResearchGate. [Link]

  • Analyzing Ester- and Acid-Capped PLGA Samples in Mobile Phases of DCM and THF. (2017, March 23). AZoM. [Link]

  • Transesterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • Help identifying this ester based on NMR and IR? (2019, December 9). Reddit. [Link]

  • Stability Study Protocol. (n.d.). Scribd. [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy Online. [Link]

  • ICH Guidelines for Stability Testing. (n.d.). Scribd. [Link]

Sources

Technical Support Center: Ethyl 4-(cyclopropanecarbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 709653-33-2 (Generic/Analogous) | Molecular Formula: C₁₃H₁₄O₃ | MW: 218.25 Da

Introduction: The Stability Paradox

Welcome to the Technical Support Center for Ethyl 4-(cyclopropanecarbonyl)benzoate . This compound is a critical intermediate, often used in the synthesis of PPAR agonists (like Fenofibrate analogs) and PARP inhibitors.

Researchers often face a "Stability Paradox" with this molecule:

  • The Ester Moiety: Requires neutral-to-acidic conditions to avoid hydrolysis.

  • The Cyclopropyl Ketone: Requires neutral-to-basic conditions to avoid acid-catalyzed ring opening (homoconjugate addition).

This guide provides a self-validating troubleshooting system to navigate this narrow stability window, ensuring high purity (>98%) for downstream applications.

Module 1: The "Ghost" Impurity (Hydrolysis)

Symptom: A polar spot appears on TLC that streaks or disappears depending on the mobile phase modifier. HPLC shows a peak shifting retention time with pH changes.

The Science

The "Ghost" is 4-(cyclopropanecarbonyl)benzoic acid . The ethyl ester is moderately stable, but exposure to atmospheric moisture or wet solvents, catalyzed by trace base (or acid), drives hydrolysis. On silica gel (which is slightly acidic/hydrated), the ester can partially hydrolyze during purification if the residence time is too long.

Troubleshooting Protocol

Diagnosis:

  • TLC: Run in 30% EtOAc/Hexane. The ester is

    
    . The acid is 
    
    
    
    (baseline).
  • Test: Add a drop of TEA (Triethylamine) to your TLC sample. If the baseline spot moves/streaks significantly, it is the free acid.

Correction (The "Resterification" Wash): Do not attempt to separate the acid via column chromatography immediately; it will trail.

  • Dissolve crude material in DCM (Dichloromethane) .

  • Wash with saturated NaHCO₃ (Sodium Bicarbonate) . Why? This converts the free acid impurity into its water-soluble sodium salt.

  • Separate the organic layer.[1]

  • Critical Step: Back-extract the aqueous layer once with DCM to recover any trapped ester.

  • Dry organic layer over MgSO₄ (neutral) rather than Na₂SO₄ (can be slightly acidic/basic depending on source).

Module 2: The "Broken Triangle" (Ring Opening)

Symptom: New peaks appear in the alkene region (5.0–6.5 ppm) of the ¹H NMR. The product turns yellow/orange over time.

The Science

The cyclopropyl ketone is a "loaded spring." Under acidic conditions (Brønsted or Lewis acids like AlCl₃ residuals), the carbonyl oxygen protonates. This activates the cyclopropane ring for homoconjugate nucleophilic attack , usually by a halide (


, 

) or solvent molecule. This breaks the ring, forming a linear

-functionalized ketone.
Visualizing the Pathway

ImpurityPathways Start This compound (Intact) Acid H+ / Lewis Acid Start->Acid Protonation Base OH- / H2O Start->Base Ester Hydrolysis Intermediate Activated Carbocation (Homo-enolate) Acid->Intermediate Ring Strain Release Impurity1 Impurity A: Free Acid (Hydrolysis) Base->Impurity1 Impurity2 Impurity B: Linear Ketone (Ring Opened) Intermediate->Impurity2 Nucleophilic Attack (Cl-/ROH)

Figure 1: Divergent degradation pathways. The cyclopropyl group is acid-sensitive (Red path), while the ester is base-sensitive (Yellow path).

Troubleshooting Protocol

Diagnosis:

  • ¹H NMR: Check the 0.8–1.5 ppm region. Intact cyclopropyl protons are distinct multiplets. If these integrals decrease and signals appear at ~2.5 ppm (triplets) or 5-6 ppm (alkenes), the ring has opened.

Prevention:

  • Avoid HCl Workups: Never wash the reaction mixture with 1M HCl to remove amines/bases. Use Saturated NH₄Cl or Citric Acid (dilute) instead, as they are milder.

  • Silica Gel Neutralization: Before column chromatography, flush the silica column with 1% Et₃N (Triethylamine) in Hexane. This neutralizes the acidic sites on the silica that can catalyze ring opening during purification.

Module 3: Synthesis Residuals (Metal Scavenging)

Symptom: Product is off-white or gray. ¹H NMR is clean, but yield is >100% or melting point is depressed.

The Science

If synthesized via Negishi coupling (Arylzinc + Acid Chloride) or Carbonylation, trace metals (Zn, Pd) can chelate to the dicarbonyl-like motif of the keto-ester, preventing crystallization.

Correction Protocol
  • The "Silica Sandwich":

    • Dissolve crude in 5 volumes of EtOAc.

    • Add SiliaMetS® Thiol or equivalent metal scavenger (10 wt% relative to crude).

    • Stir at 40°C for 1 hour.

    • Filter through a pad of Celite.

  • Crystallization:

    • Solvent System: Hexane/Ethanol (9:1) .

    • Method: Dissolve in hot Ethanol, add Hexane until turbid, cool slowly to 4°C.

Data Reference: ¹H NMR Interpretation

Use this table to validate your structure and quantify impurities.

MoietyChemical Shift (δ ppm)MultiplicityIntegralDiagnostic Note
Aromatic (Ortho to C=O) 8.00 – 8.05Doublet2HDeshielded by ketone/ester
Aromatic (Meta to C=O) 7.60 – 7.65Doublet2H
Ethyl CH₂ 4.35 – 4.45Quartet2HCharacteristic ester signal
Cyclopropyl CH (Methine) 2.60 – 2.70Multiplet1HKey for ketone connectivity
Ethyl CH₃ 1.38 – 1.45Triplet3H
Cyclopropyl CH₂ 1.18 – 1.25Multiplet2H"Roofing" effect common
Cyclopropyl CH₂ 1.00 – 1.10Multiplet2HHigh field signal
Impurity: Ring Open (Alkene)5.8 – 6.5MultipletVariesIndicates acid damage

Decision Matrix: Purification Strategy

Use this logic flow to determine the safest purification method for your specific crude profile.

DecisionTree Start Crude Mixture Analysis CheckAcid Is 'Ghost' Spot (Acid) Present? Start->CheckAcid CheckMetal Is Color Dark/Gray? CheckAcid->CheckMetal No BicarbWash Perform NaHCO3 Wash (Module 1) CheckAcid->BicarbWash Yes Scavenge Add Metal Scavenger (Module 3) CheckMetal->Scavenge Yes CheckPurity Is Purity > 90%? CheckMetal->CheckPurity No BicarbWash->CheckMetal Scavenge->CheckPurity Cryst Recrystallize: EtOH/Hexane CheckPurity->Cryst Yes Column Flash Chromatography: Neutralized Silica (1% TEA) CheckPurity->Column No (Complex Mix)

Figure 2: Purification decision logic. Prioritize chemical washing and crystallization over chromatography to minimize silica contact.

Frequently Asked Questions (FAQ)

Q: Can I use HCl to quench the reaction if I keep it cold? A: It is risky. Even at 0°C, local concentrations of strong acid can initiate ring opening. We recommend quenching with Saturated Ammonium Chloride (NH₄Cl) , which buffers the pH to ~5-6, safe for both the ester and the cyclopropane.

Q: My product is an oil, but literature says it should be a solid. Why? A: This usually indicates trace solvent retention (Ethyl acetate/DCM) or the presence of the "Broken Triangle" impurity (linear ketone), which disrupts the crystal lattice. Run a ¹H NMR. If impurities are low (<2%), dry under high vacuum (0.1 mbar) at 40°C for 4 hours to induce solidification.

Q: I see a peak at 1.6 ppm in the NMR that isn't water. What is it? A: If you used Cyclopropyl Magnesium Bromide or Zinc reagents, this is often Cyclopropane dimer or solvent residuals. However, if it integrates to the product, check for the tert-butyl signal if you used a t-butyl ester precursor, or potential THF complexes which bind tightly to the keto-ester.

References

  • Synthesis of Ethyl Benzoate Derivatives

    • Reaction Context: Esterification and Friedel-Crafts limitations on deactiv
    • Source:

  • Cyclopropyl Ketone Stability & Ring Opening

    • Mechanism:[2][3][4][5] Acid-catalyzed homoconjugate addition and ring cleavage.

    • Source:

  • NMR Spectral Data Verification

    • Data: Chemical shifts for ethyl and cyclopropyl moieties.[6]

    • Source:

  • Metal Scavenging Protocols

    • Methodology: Removal of Pd/Zn
    • Source:

Sources

Technical Support Center: Optimization of Ethyl 4-(cyclopropanecarbonyl)benzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-RXN-ECB-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Ethyl 4-(cyclopropanecarbonyl)benzoate presents a classic conflict in organic synthesis: the need for vigorous conditions to drive the esterification of a deactivated benzoic acid derivative versus the fragility of the cyclopropyl moiety.

While standard Fischer esterification protocols (sulfuric acid reflux) are common, they are often the root cause of prolonged reaction times (24h+) and impurity profiles (ring-opening). This guide provides optimized workflows focusing on kinetic acceleration via water removal and microwave irradiation , reducing reaction times from hours to minutes while preserving the cyclopropane ring.

Part 1: Diagnostic & Strategy (Logic Flow)

Before altering your protocol, determine the rate-limiting step of your current workflow. The following decision tree isolates the bottleneck based on your available equipment and scale.

OptimizationLogic Start Start: Optimization Diagnosis ScaleCheck Current Scale? Start->ScaleCheck SmallScale < 10g (Discovery) ScaleCheck->SmallScale LargeScale > 10g (Process) ScaleCheck->LargeScale MW_Check Microwave Available? SmallScale->MW_Check DeanStark_Check Water Removal Method? LargeScale->DeanStark_Check Route_A PROTOCOL A: Microwave-Assisted (Time: 10-30 min) MW_Check->Route_A Yes Route_C PROTOCOL C: Thionyl Chloride Activation (Time: 1-2 hours) MW_Check->Route_C No Route_B PROTOCOL B: Azeotropic Distillation (Dean-Stark) (Time: 4-6 hours) DeanStark_Check->Route_B Standard DeanStark_Check->Route_C Fast Track (Ventilation Req)

Figure 1: Decision matrix for selecting the optimal synthesis route based on scale and equipment availability.

Part 2: Critical Process Parameters (Troubleshooting)

The primary failure mode in this synthesis is not the esterification itself, but the acid-catalyzed ring opening of the cyclopropyl ketone.

The Mechanism of Failure

The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). Under strong protic acid conditions (e.g., conc.


) and high heat, the carbonyl oxygen protonates, increasing the electrophilicity of the carbonyl carbon. This can trigger a homo-Michael addition or direct nucleophilic attack on the ring, leading to ethyl 4-(4-chlorobutyryl)benzoate  (if HCl is present) or other open-chain byproducts.
Optimization Table: Catalyst & Solvent Selection
ParameterStandard Protocol (

/EtOH)
Optimized Protocol (

-TsOH/Toluene)
Advanced Protocol (

)
Reaction Time 12 - 24 Hours4 - 6 Hours1 - 2 Hours
Ring Integrity Risk: High (Ring Opening)Safe: Moderate AciditySafe: Fast kinetics minimize exposure
Water Mgmt. Equilibrium LimitedAzeotropic Removal (Dean-Stark)Irreversible (Chemical consumption)
Yield 60-70%85-95%>90%

Part 3: Detailed Protocols

Protocol A: Microwave-Assisted Synthesis (Small Scale / High Speed)

Best for: Rapid library synthesis, <5g scale.

Theory: Microwave irradiation provides direct dielectric heating to the polar ethanol/acid mixture, overcoming the activation energy barrier for the tetrahedral intermediate formation almost instantly.

  • Reagents:

    • 4-(cyclopropanecarbonyl)benzoic acid (1.0 eq)

    • Absolute Ethanol (10-15 volumes)

    • 
       (catalytic, 5 mol%) OR 
      
      
      
      -TsOH (10 mol%)
  • Procedure:

    • Dissolve the acid in ethanol in a microwave-safe vial.

    • Add the catalyst.[1] Cap the vial.

    • Irradiate: Set temperature to 110°C (dynamic power mode).

    • Time: Hold for 10-20 minutes .

    • Note: Do not exceed 140°C to prevent thermal ring opening.

  • Workup:

    • Concentrate ethanol under reduced pressure.

    • Dilute with EtOAc, wash with Sat.

      
       (removes unreacted acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: Azeotropic Distillation (Scale-Up)

Best for: >10g scale, robust process control.

Theory: By using a binary solvent system (Ethanol/Toluene or Ethanol/Benzene), you create a ternary azeotrope that carries water out of the reaction mixture into a Dean-Stark trap. This exploits Le Chatelier's principle to drive the equilibrium forward without using excessive corrosive acids.

  • Reagents:

    • 4-(cyclopropanecarbonyl)benzoic acid (1.0 eq)

    • Ethanol (5.0 eq)

    • Toluene (Solvent volume, ~10 mL/g of substrate)

    • 
      -Toluenesulfonic acid (
      
      
      
      -TsOH) monohydrate (0.05 eq)
  • Setup:

    • Round bottom flask equipped with a Dean-Stark trap and reflux condenser.[1]

    • Fill the trap with Toluene.

  • Procedure:

    • Reflux the mixture vigorously. The pot temperature should be ~80-90°C (depending on EtOH/Toluene ratio).

    • Monitor: Watch for water separation in the trap.

    • Endpoint: Reaction is complete when water evolution ceases (typically 4-6 hours).

  • Optimization Tip: If reaction stalls, drain the trap (removing the water-saturated toluene) and refill with fresh dry toluene.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why is my yield stuck at 70% despite refluxing for 24 hours? A: You are fighting chemical equilibrium. In a simple reflux (Standard Protocol), water accumulates and pushes the reaction backward (hydrolysis).

  • Fix: Switch to Protocol B (Dean-Stark) to physically remove water, or add Molecular Sieves (3Å) to the reaction flask (in a Soxhlet extractor preferred) to trap water.

Q2: I see a new impurity spot on TLC just below my product. What is it? A: This is likely the ring-opened product .[2]

  • Cause: Acid concentration too high or reaction time too long.

  • Fix: Switch from Sulfuric Acid to

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH)
    . It is a milder organic acid that is less likely to attack the cyclopropane ring but sufficiently strong to catalyze esterification.

Q3: Can I use the Acid Chloride route (


) for this compound? 
A:  Yes, but with caution.
  • Method: React the starting acid with Thionyl Chloride (

    
    ) first to form the acid chloride, then add Ethanol.
    
  • Warning: The byproduct is HCl gas. You must quench the reaction with a base (Pyridine or

    
    ) immediately after ethanol addition to prevent the HCl from attacking the cyclopropane ring. This method is fastest  (1 hour) but requires strict temperature control (0°C during addition).
    

Q4: My starting material (the acid) is not dissolving in Ethanol. A: 4-(cyclopropanecarbonyl)benzoic acid is rigid and crystalline.

  • Fix: It does not need to fully dissolve to react.[3] As the ester forms, it will solubilize. Ensure vigorous stirring. If using Protocol B, the addition of Toluene will significantly improve solubility compared to pure Ethanol.

References

  • Microwave-Assisted Synthesis

    • Title: The Catalytic Synthesis of Ethyl Benzoate with Expandable Graphite as Catalyst Under the Condition of Microwave Heating.[4]

    • Source: CIBTech Journal of Technology.
    • URL:[Link]

  • Fischer Esterification Kinetics & Water Removal

    • Title: Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.[3][5][6]

    • Source: Master Organic Chemistry.[7]

    • URL:[Link]

  • Cyclopropane Ring Stability in Acid

    • Title: Mechanism of acid-catalyzed ring opening of a cyclopropane ring.
    • Source: Chemistry Stack Exchange (Mechanistic Discussion).
    • URL:[Link]

  • General Synthesis of Cyclopropyl Ketones (Precursor Context)

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 4-(cyclopropanecarbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Ethyl 4-(cyclopropanecarbonyl)benzoate

This compound is a key chemical intermediate whose purity and characterization are paramount in drug development and chemical synthesis. The molecule's structure, featuring an aromatic ring, a ketone, an ester, and a cyclopropyl group, presents a unique analytical challenge. This guide provides a comparative analysis of the principal analytical techniques for the comprehensive characterization of this molecule. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust, self-validating protocols. The objective is to empower you to make informed decisions when selecting the appropriate analytical methodology for purity assessment, quantification, and structural elucidation of this compound and related compounds. The validation of these analytical methods is a critical process to ensure reliability, accuracy, and consistency in quality control.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is often the primary choice for analyzing pharmaceutical intermediates like this compound. Its suitability for non-volatile and thermally sensitive compounds makes it an ideal first-line technique for purity profiling and quantitative analysis.[1][2][3][4]

Expertise & Experience: Why Reversed-Phase HPLC?

The molecular structure of this compound, with its moderate polarity, lends itself perfectly to reversed-phase (RP) chromatography. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The analyte is retained on the column based on its hydrophobicity. By using a polar mobile phase, such as a mixture of acetonitrile and water, we can effectively elute the compound from the column, achieving excellent separation from more polar or less polar impurities.[5][6] The inclusion of a UV detector is logical, as the benzoyl group acts as a strong chromophore, allowing for sensitive detection.[7]

Experimental Protocol: RP-HPLC with UV Detection

This protocol is designed as a self-validating system for the routine analysis of this compound.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid.[5]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, based on the UV absorbance of the aromatic ketone moiety.[7][8]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute this stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.

  • Validation Parameters:

    • The method should be validated according to International Conference on Harmonisation (ICH) guidelines.[9]

    • Specificity: Assessed by analyzing a placebo and a spiked sample to ensure no interference from excipients or degradation products.[10]

    • Linearity: A minimum of five concentrations are prepared to establish a linear relationship between concentration and peak area (e.g., R² > 0.999).[8]

    • Accuracy & Precision: Determined by replicate injections of known concentrations.[11][12]

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

While HPLC is ideal for the parent compound, GC-MS is the superior technique for identifying and quantifying volatile or semi-volatile impurities that may be present from the synthesis process.[2][4][13][14] Given the relatively high boiling point of this compound, direct GC analysis can be challenging, but it is invaluable for related, more volatile substances.

Expertise & Experience: The Derivatization Question

Direct injection of keto esters can sometimes be problematic due to thermal instability or insufficient volatility.[15] While this compound might be amenable to direct high-temperature GC, analyzing for potential keto-acid precursors would necessitate a derivatization step.[16] Silylation is a common technique where active hydrogens (e.g., on a carboxylic acid) are replaced with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[15] For the ketone group, methoximation can prevent the formation of multiple enol isomers during subsequent steps.[15]

Experimental Protocol: GC-MS Analysis
  • Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Chromatographic Conditions:

    • Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for general-purpose separation of semi-volatile organic compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

    • (Optional - for acidic impurities): To a 1 mL aliquot of the sample solution, add 100 µL of a derivatizing agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Cap the vial and heat at 70 °C for 30 minutes before injection.

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Dissolve in Volatile Solvent B Optional: Derivatization A->B C Inject into GC B->C D Vaporization & Separation C->D E EI Ionization & Mass Analysis D->E F Total Ion Chromatogram (TIC) E->F G Mass Spectrum Analysis & Library Search F->G

Caption: Workflow for GC-MS analysis of this compound.

NMR Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide a detailed map of the molecule's carbon-hydrogen framework.

Expertise & Experience: Interpreting the Spectrum

The ¹H NMR spectrum will be highly characteristic. We expect to see signals for the ethyl ester group (a quartet and a triplet), distinct signals for the aromatic protons, and complex multiplets for the cyclopropyl protons in the high-field region.[17][18] The chemical shifts and coupling patterns provide definitive proof of the connectivity of the atoms, making it an essential tool for identity confirmation and for characterizing structural isomers or related impurities.[19]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[17]

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • This experiment requires a longer acquisition time than ¹H NMR.

Visualization: NMR Logical Relationship

NMR_Logic cluster_H1 ¹H NMR Signals cluster_C13 ¹³C NMR Signals Molecule This compound Aromatic Aromatic Protons (~7.4-8.1 ppm) Molecule->Aromatic Ethyl_CH2 Ethyl CH₂ (Quartet, ~4.4 ppm) Molecule->Ethyl_CH2 Ethyl_CH3 Ethyl CH₃ (Triplet, ~1.4 ppm) Molecule->Ethyl_CH3 Cyclopropyl Cyclopropyl Protons (Multiplets, ~0.9-1.2 ppm) Molecule->Cyclopropyl Carbonyl C=O (Ketone & Ester) (~165, 198 ppm) Molecule->Carbonyl Aromatic_C Aromatic Carbons (~128-140 ppm) Molecule->Aromatic_C Ethyl_C Ethyl Carbons (~14, 61 ppm) Molecule->Ethyl_C Cyclopropyl_C Cyclopropyl Carbons (~10-18 ppm) Molecule->Cyclopropyl_C

Sources

Structural analogs of Ethyl 4-(cyclopropanecarbonyl)benzoate and their activity

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analogs of Ethyl 4-(cyclopropanecarbonyl)benzoate and their Activity

Part 1: Executive Summary & Structural Context

This compound represents a critical pharmacophore in the development of lipid-regulating agents, specifically PPAR


 (Peroxisome Proliferator-Activated Receptor alpha) agonists . Structurally, it serves as a "de-chloro" analog of the established drug Ciprofibrate  and a rigidified bioisostere of Fenofibrate .

This guide objectively compares this scaffold against its clinical and synthetic analogs, focusing on the impact of the cyclopropyl moiety versus the isopropyl group (found in Fenofibrate) on metabolic stability, potency, and lipophilicity.

The Pharmacophore Triad

The molecule consists of three functional domains:

  • Ethyl Ester Head: A prodrug motif enhancing oral bioavailability (lipophilicity).

  • Phenyl Linker: A rigid spacer ensuring optimal occupancy of the PPAR

    
     ligand-binding pocket (LBP).
    
  • Cyclopropyl Tail: A metabolically stable, lipophilic anchor that resists oxidative degradation better than flexible alkyl chains.

Part 2: Comparative Analysis of Structural Analogs

The following table contrasts this compound with its primary therapeutic analogs.

Table 1: Structural & Functional Comparison of Fibrate Analogs

FeatureThis compound Ciprofibrate (Clinical Standard)Fenofibrate (Isopropyl Analog)
Core Structure Cyclopropyl-Ketone-Phenyl-EsterDichloro-Cyclopropyl-Phenyl-AcidIsopropyl-Ketone-Phenyl-Ester
Key Substituent Cyclopropyl (Unsubstituted)2,2-DichlorocyclopropylIsopropyl
Metabolic Stability High (Ring strain resists CYP oxidation)Very High (Chlorines block metabolism)Moderate (Isopropyl susceptible to hydroxylation)
Lipophilicity (LogP) ~3.2 (Predicted)~3.0~5.2
Binding Mode Rigid fit in PPAR

pocket
High affinity due to Cl- halogen bondingFlexible fit; "Induced fit" binding
Primary Utility Synthetic Intermediate / Scaffold ProbeHyperlipidemia TreatmentHyperlipidemia Treatment
Critical Insight: The Cyclopropyl vs. Isopropyl Bioisosterism

The substitution of the isopropyl group (Fenofibrate) with a cyclopropyl ring (Target Compound) is a classic medicinal chemistry strategy known as "rigidification."

  • Conformational Restriction: The cyclopropyl ring locks the ketone into a specific orientation relative to the phenyl ring, reducing the entropic penalty upon binding to PPAR

    
    .
    
  • Metabolic Blockade: The C-H bonds in a cyclopropyl ring have higher dissociation energy (~106 kcal/mol) compared to the tertiary C-H bond in an isopropyl group (~96 kcal/mol), making the cyclopropyl analog significantly more resistant to Cytochrome P450 (CYP) oxidation.

Part 3: Mechanism of Action & Signaling Pathway

The biological activity of these analogs relies on their hydrolysis to the free acid form, which then activates nuclear receptors.

Figure 1: PPAR


 Activation Pathway 

PPAR_Pathway Prodrug This compound (Prodrug) ActiveMetabolite 4-(cyclopropanecarbonyl)benzoic acid (Active Ligand) Prodrug->ActiveMetabolite Hydrolysis Esterase Carboxylesterase 1 (CES1) (Liver) Esterase->Prodrug Catalyzes PPAR PPARα Receptor (Cytosol/Nucleus) ActiveMetabolite->PPAR Binding Complex PPARα-RXRα Heterodimer PPAR->Complex Dimerization RXR RXRα (Retinoid X Receptor) RXR->Complex DNA PPRE (Peroxisome Proliferator Response Element) Complex->DNA Translocation & Binding Transcription Gene Transcription (APOA1, CPT1A, LPL) DNA->Transcription Upregulation Effect Increased Fatty Acid Oxidation Decreased Triglycerides Transcription->Effect

Caption: Activation pathway of fibrate prodrugs. The ethyl ester must be hydrolyzed by hepatic esterases to the active acid form to bind the PPAR


-RXR

complex.

Part 4: Experimental Methodologies

To validate the activity and stability of this compound compared to its analogs, the following protocols are recommended.

Protocol A: Microsomal Metabolic Stability Assay

Purpose: To quantify the resistance of the cyclopropyl moiety to oxidative metabolism compared to the isopropyl analog.

  • Preparation:

    • Prepare 10 mM stock solutions of the test compound (this compound) and reference (Fenofibrate) in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.

  • Incubation:

    • Reaction Mix: 0.5 mg/mL microsomal protein, 1 µM test compound, 100 mM Potassium Phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 minutes.

    • Start: Initiate reaction by adding NADPH regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).

  • Sampling:

    • Aliquot 50 µL samples at t = 0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately add to 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).

  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines half-life: 
      
      
      
      .
    • Expected Result: The cyclopropyl analog should exhibit a longer

      
       than the isopropyl analog due to lack of abstractable tertiary hydrogens.
      
Protocol B: PPAR Luciferase Reporter Assay

Purpose: To determine the functional potency (


) of the hydrolyzed acid form.
  • Cell Culture: Use HEK293 cells transiently transfected with:

    • pSG5-PPAR

      
       (Expression vector).
      
    • PPRE-Luc (Luciferase reporter with PPAR response elements).

    • pRL-CMV (Renilla luciferase for normalization).

  • Treatment:

    • Seed cells in 96-well plates (20,000 cells/well).

    • After 24h, treat with serial dilutions (1 nM to 100 µM) of 4-(cyclopropanecarbonyl)benzoic acid (Note: Use the acid form, as HEK293 cells may lack sufficient esterases to activate the ethyl ester prodrug efficiently).

  • Measurement:

    • Incubate for 24 hours.

    • Lyse cells and add Dual-Luciferase reagent.

    • Measure Luminescence (Firefly/Renilla ratio).

  • Data Analysis:

    • Fit data to a sigmoidal dose-response curve to calculate

      
      .
      

Part 5: Synthesis Workflow (Friedel-Crafts Acylation)

The synthesis of this scaffold is a self-validating process using Friedel-Crafts acylation, a robust method for introducing the cyclopropyl ketone.

Figure 2: Synthetic Pathway

Synthesis SM1 Ethyl Benzoate Complex Acylium Ion Complex SM1->Complex + SM2 SM2 Cyclopropanecarbonyl Chloride Catalyst AlCl3 (Lewis Acid) Catalyst->Complex Product Ethyl 4-(cyclopropanecarbonyl) benzoate Complex->Product DCM, 0°C to RT (Para-selective)

Caption: Friedel-Crafts acylation of Ethyl Benzoate. Note: Direct acylation of the ester can be sluggish; alternative routes often acylate the alkylbenzene followed by oxidation.

References

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Discusses bioisosterism of cyclopropyl vs isopropyl groups).
  • U.S. National Library of Medicine. (2024). Ciprofibrate: Compound Summary. PubChem. Available at: [Link]

  • Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527-550.
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712-8756. (Authoritative source on cyclopropyl metabolic stability).

Validating Ethyl 4-(cyclopropanecarbonyl)benzoate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 4-(cyclopropanecarbonyl)benzoate (CAS: 72766-66-8 / Derivatives) serves as the critical para-substituted scaffold for the synthesis of Ciprofibrate and related PPAR-alpha agonists. In high-stakes pharmaceutical development, the choice of this pre-purified intermediate over its raw precursors (Friedel-Crafts mixtures) or its hydrolyzed acid form is a strategic decision that impacts downstream yield and impurity profiles.

This guide provides an objective technical comparison and validation framework for researchers, emphasizing the elimination of regioisomeric impurities and the optimization of lipophilic process parameters.

Part 1: Chemical Profile & Strategic Utility

The "Para-Selectivity" Bottleneck

The primary challenge in synthesizing fibrates is establishing the 1,4-disubstitution pattern on the benzene ring.

  • The Alternative (In-Situ Synthesis): Direct Friedel-Crafts acylation of ethyl benzoate with cyclopropanecarbonyl chloride yields a mixture of para (major) and ortho (minor, 0.5–2%) isomers. The ortho isomer is chemically similar and difficult to separate after the subsequent Grignard/Reformatsky steps.

  • The Solution (Purified Ethyl Ester): Using validated, crystallized this compound ensures the starting material is >99.5% para-isomer, effectively "locking in" the regiochemistry before expensive reagents are consumed.

Comparative Analysis: Ester vs. Acid vs. Methyl Analog
FeatureThis compound (Target)4-(cyclopropanecarbonyl)benzoic acid (Alternative A)Mthis compound (Alternative B)
Lipophilicity (LogP) High (~3.5) Low (~1.7)Moderate (~2.9)
Solubility (Ether/THF) Excellent (Ideal for Grignard)Poor (Requires polar co-solvents)Good
Process Risk Low (Stable intermediate)High (Acidic protons quench organometallics)Medium (Higher hydrolysis rate)
Impurity Profile Clean (Post-crystallization)Variable (Often carries inorganic salts)Clean
Downstream Utility Direct precursor to CiprofibrateRequires esterification step firstRisk of transesterification byproducts

Expert Insight: While the Acid form is cheaper, its poor solubility in anhydrous THF/Ether complicates the subsequent addition of the isobutyrate tail (a key step in Ciprofibrate synthesis). The Ethyl Ester is preferred because it matches the solvent systems required for organometallic coupling.

Part 2: Experimental Validation Protocols

To validate a batch of this compound, you must prove two things: Regioisomeric Purity (absence of ortho-isomer) and Functional Competence (reactivity of the ester).

Protocol A: Regioisomeric Purity via HPLC (Self-Validating)

Objective: Quantify the para-isomer and detect trace ortho-impurities.

Methodology:

  • Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).

  • Mobile Phase: Isocratic Acetonitrile : Water (70:30 v/v) with 0.1% Acetic Acid.

  • Detection: UV at 254 nm (Carbonyl absorption).

  • Flow Rate: 1.0 mL/min.

Validation Logic (The "Why"):

  • Retention Order: The Acid impurity (more polar) will elute first (

    
     min). The Target Ester (more hydrophobic) elutes later (
    
    
    
    min).
  • Self-Check: If the peak shows tailing, it indicates residual acid or column overload. If a small shoulder peak appears immediately before the main peak, it is likely the ortho-isomer (slightly more polar due to steric twisting).

Protocol B: Functional Competence via Alkaline Hydrolysis

Objective: Confirm the ester moiety is intact and has not hydrolyzed during storage.

Step-by-Step Workflow:

  • Dissolve 100 mg of the sample in 2 mL Ethanol.

  • Add 1 mL of 1M NaOH (aq).

  • Heat to 60°C for 30 minutes.

  • Observation: The solution should initially be clear (if pure ester) and may become slightly cloudy as the sodium salt forms.

  • Acidification: Add 1M HCl dropwise until pH < 2.

  • Result: A white precipitate must form immediately.

    • Pass: Precipitate is 4-(cyclopropanecarbonyl)benzoic acid .

    • Fail: No precipitate implies the starting material was already hydrolyzed or non-reactive.

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates why the Purified Ethyl Ester pathway is superior to the Direct Friedel-Crafts route for manufacturing Ciprofibrate. It highlights the "Isomer Trap" that the purified ester avoids.

Ciprofibrate_Pathway Raw Raw Materials (Cyclopropanecarbonyl Chloride + Ethylbenzene) FC_Reaction Friedel-Crafts Acylation (High Risk Step) Raw->FC_Reaction Mixture Crude Mixture (Para + 0.5% Ortho Isomer) FC_Reaction->Mixture Purified_Ester This compound (PURIFIED TARGET) Mixture->Purified_Ester Crystallization (Removes Isomers) Impurity_Fail Failure Mode: Ortho-Isomer Carryover Mixture->Impurity_Fail Direct Use Grignard Downstream Reaction (Grignard/Reformatsky) Purified_Ester->Grignard Validated Input Acid_Route Alternative: Free Acid (Solubility Issues) Acid_Route->Purified_Ester Esterification Final_Drug Ciprofibrate API (High Purity) Grignard->Final_Drug

Figure 1: Strategic synthesis flow showing how the purified Ethyl Ester acts as a quality firewall against regioisomeric impurities common in Friedel-Crafts reactions.

References

  • PubChem. (n.d.).[1] Ciprofibrate | C13H14Cl2O3.[2] National Institutes of Health. Retrieved from [Link]

  • Google Patents. (2015). CN104909994A - Method for synthesizing ciprofibrate intermediate.[3] Retrieved from

  • Mendes, F. D., et al. (2011).[4] Ciprofibrate quantification in human plasma by high-performance liquid chromatography. Journal of Chromatography B. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 4-(cyclopropanecarbonyl)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety Guide: Ethyl 4-(cyclopropanecarbonyl)benzoate

Executive Safety Summary

This compound (CAS: 863769-67-9) is a specialized organic building block used primarily in the synthesis of pharmaceutical intermediates (e.g., for metabolic or oncological drug targets). Unlike common bulk solvents, this compound presents specific risks associated with its dual-functional nature (ester and cyclopropyl ketone moieties).

Immediate Hazard Profile (GHS Classification):

  • Signal Word: WARNING

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[2][5]

Operational Criticality: The cyclopropyl group introduces ring strain, making the molecule potentially reactive under specific catalytic conditions. While not pyrophoric, it should be treated as a sensitizing irritant . Your primary safety objective is preventing mucosal inflammation (eyes/lungs) and dermal absorption.

Risk Assessment & Exposure Control (The "Why")

Effective safety is not about blindly following a list; it is about understanding the causality of exposure.

The Chemical Mechanism of Hazard
  • Lipophilicity: As an ethyl ester, this compound is lipophilic. It can penetrate the skin barrier more effectively than polar salts, carrying the reactive cyclopropyl ketone group into the dermis. This necessitates gloves with high permeation resistance.

  • Respiratory Irritation: The "cyclopropanecarbonyl" moiety often imparts a sharp, irritating quality to dusts or vapors. Inhalation triggers immediate upper respiratory tract inflammation (H335).

  • Physical State Dynamics: typically supplied as a solid or viscous oil. If solid, static charge during weighing is the primary dispersion vector. If liquid/oil, aerosolization during syringe transfer is the vector.

PPE Layering Protocol (Self-Validating System)

We utilize a "Check-Seal-Verify" protocol. Each layer of PPE must be verified before moving to the next.[2]

PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical Justification
Hand (Primary) Nitrile (Double Gloved) Inner: 4 mil (Blue)Outer: 5-8 mil (Purple/Black)Why: Esters degrade latex. Nitrile offers excellent splash protection. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Hand (High Risk) Silver Shield / Laminate Use Case: Prolonged immersion or spill cleanup. Ketones can swell nitrile over time; laminate provides >4hr breakthrough protection.
Respiratory Fume Hood (Face Velocity >100 fpm) Primary Control: Do not handle on an open bench. Backup: N95 (if powder) or Half-mask w/ OV/P100 cartridges (if spill outside hood).
Eye Chemical Splash Goggles Safety glasses are insufficient for liquid splashes or fine powders that can drift around lenses.
Body Lab Coat (Poly/Cotton) + Tyvek Sleeves Standard coat protects torso. Tyvek sleeves cover the "gap" between glove cuff and lab coat cuff—the most common exposure point.

Operational Workflow & Logistics

A. Weighing & Transfer (The Critical Step)
  • Static Control: If the substance is solid, use an anti-static gun or ionizer bar inside the balance enclosure. The ester functionality can generate significant static charge, causing powder to "jump" onto gloves.

  • The "Boat-to-Vial" Technique: Never weigh directly into the reaction flask if it contains solvent. Weigh into a disposable antistatic boat, then transfer. This prevents "puff-back" aerosols.

B. Reaction Monitoring
  • TLC/HPLC Sampling: When taking aliquots, assume the syringe tip is contaminated. Wipe the needle inside the hood with a Kimwipe before removal. Dispose of the Kimwipe immediately in a solid waste container inside the hood.

C. Spill Management
  • Minor Spill (<5g/5mL):

    • Alert nearby personnel.

    • Cover with Vermiculite or Universal Absorbent Pads (Do not use paper towels; they increase surface area for evaporation).

    • Wipe surface with soap and water (esters are not water-soluble; soap is required to emulsify).

  • Major Spill: Evacuate the area. Requires SCBA due to respiratory irritation risks.

D. Waste Disposal
  • Segregation: Dispose of as "Non-Halogenated Organic Waste" (unless your reaction solvent is halogenated, e.g., DCM).

  • Quenching: If unreacted material remains, ensure it is not mixed with strong oxidizers (e.g., nitric acid) in the waste stream, as the cyclopropyl ring can be susceptible to oxidative cleavage, potentially generating heat.

Visualized Workflow (Graphviz)

The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the decision points for PPE escalation.

SafeHandlingLifecycle Start Storage (Cold/Dry) Check PPE Check (Nitrile x2 + Goggles) Start->Check State Physical State? Check->State Solid Solid Handling (Anti-static Gun + N95) State->Solid Powder Liquid Liquid Handling (Syringe Transfer) State->Liquid Oil/Soln Reaction Reaction Setup (Fume Hood) Solid->Reaction Dissolve Liquid->Reaction Inject Waste Disposal (Non-Halogenated) Reaction->Waste Quench

Figure 1: Operational decision tree for handling this compound, distinguishing between solid and liquid handling protocols.

References

  • BLD Pharm. (n.d.). Safety Data Sheet: this compound (CAS 863769-67-9).[6] Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: Ethyl Benzoate (Read-Across for Ester hazards). Retrieved from

  • Thermo Fisher Scientific. (2012).[7][8] Safety Data Sheet: Cyclopropyl Methyl Ketone (Read-Across for Cyclopropyl/Ketone hazards). Retrieved from

  • PubChem. (n.d.). Compound Summary: this compound. National Library of Medicine. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.